molecular formula C4H6N2O B1370247 2-Methoxy-1h-imidazole CAS No. 61166-01-6

2-Methoxy-1h-imidazole

Cat. No.: B1370247
CAS No.: 61166-01-6
M. Wt: 98.1 g/mol
InChI Key: YQSPOXMPYQYCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-1h-imidazole is a useful research compound. Its molecular formula is C4H6N2O and its molecular weight is 98.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-1h-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1h-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61166-01-6

Molecular Formula

C4H6N2O

Molecular Weight

98.1 g/mol

IUPAC Name

2-methoxy-1H-imidazole

InChI

InChI=1S/C4H6N2O/c1-7-4-5-2-3-6-4/h2-3H,1H3,(H,5,6)

InChI Key

YQSPOXMPYQYCSI-UHFFFAOYSA-N

SMILES

COC1=NC=CN1

Canonical SMILES

COC1=NC=CN1

Origin of Product

United States

Foundational & Exploratory

What are the physical and chemical properties of 2-Methoxy-1h-imidazole?

Author: BenchChem Technical Support Team. Date: February 2026

Properties, Synthesis, and Tautomeric Dynamics

Executive Summary

2-Methoxy-1H-imidazole (CAS: 61166-01-6) represents a unique class of heteroaromatic scaffolds where the electron-rich imidazole ring is functionalized at the C2 position with an alkoxy group. Unlike its 2-alkyl or 2-aryl counterparts, 2-methoxyimidazole exhibits complex tautomeric behavior and hydrolytic instability that challenges standard isolation protocols. This guide provides a rigorous analysis of its physicochemical profile, synthetic pathways, and the critical "methoxy-oxo" tautomeric equilibrium that dictates its utility in drug development.

Structural Dynamics & Tautomerism

The defining feature of 2-methoxy-1H-imidazole is its thermodynamic struggle between the aromatic O-alkyl form and the non-aromatic N-acyl form (2-imidazolinone).

The Tautomeric Equilibrium

In the solid state or non-polar solvents, the compound can exist as the 2-methoxy tautomer. However, in the presence of protic solvents or under acidic catalysis, the equilibrium shifts or hydrolysis occurs, leading to the thermodynamically stable 1,3-dihydro-2H-imidazol-2-one.

  • Form A (Aromatic): 2-Methoxy-1H-imidazole.[1][2][3][4][5][6][7] Retains 6

    
    -electron aromaticity.
    
  • Form B (Non-Aromatic/Amide-like): 2-Imidazolinone (via hydrolysis/demethylation).

This instability necessitates specific handling protocols (anhydrous conditions, base stabilization) to prevent reversion to the oxo-species during synthesis or storage.

Tautomerism Methoxy 2-Methoxy-1H-imidazole (Aromatic Form) Unstable to Hydrolysis Transition Tetrahedral Intermediate (Transient) Methoxy->Transition + H2O / H+ Oxo 1,3-Dihydro-2H-imidazol-2-one (Stable Oxo Form) Transition->Oxo - MeOH Oxo->Methoxy Methylation (Requires O-selective conditions)

Figure 1: The hydrolytic degradation pathway of 2-methoxyimidazole to the stable imidazolinone form.

Physicochemical Profile

The physical constants of 2-methoxy-1H-imidazole are heavily influenced by its purity and tautomeric state. The data below represents the isolated O-methylated aromatic species.

PropertyValue / DescriptionContext
CAS Number 61166-01-6Specific to the 2-methoxy-1H tautomer.[6][7]
Molecular Formula C₄H₆N₂O
Molecular Weight 98.10 g/mol
Appearance Crystalline SolidOften reported as a white powder; crude oils indicate hydrolysis.
Solubility High (Polar Organic)Soluble in DMSO, Methanol, DCM. Hydrolyzes in water.
pKa (Conjugate Acid) ~5.5 - 6.0 (Estimated)Less basic than 2-methylimidazole (pKa ~7.8) due to the inductive (-I) effect of the methoxy group.
UV Absorption

~210-220 nm
Characteristic of the imidazole ring; lacks extended conjugation.
Stability Hygroscopic / Acid-SensitiveRapidly degrades to 2-imidazolinone in aqueous acid.

Synthetic Routes & Optimization

Synthesis of 2-methoxy-1H-imidazole requires bypassing the thermodynamic preference for N-alkylation (which yields N-methyl-2-imidazolinone). Two primary strategies are employed: Nucleophilic Aromatic Substitution (


) and Ring Rearrangement.
Method A: Nucleophilic Displacement (Recommended)

This method utilizes 2-bromoimidazole or 2-chloroimidazole. The reaction is driven by the use of a strong alkoxide base.

  • Precursor: 2-Bromo-1H-imidazole.

  • Reagent: Sodium Methoxide (NaOMe) in anhydrous Methanol.

  • Conditions: Reflux (60-80°C) for 4-12 hours in a sealed vessel (to prevent MeOH loss and moisture ingress).

  • Mechanism: Addition-Elimination (

    
    ). The methoxide attacks the C2 position, displacing the halide.
    
Method B: Pyrimidine Ring Contraction

A specialized route involving the rearrangement of 5-aminopyrimidin-4(3H)-one. This method is stereoelectronically controlled but requires multi-step precursor synthesis.

Experimental Protocol: Synthesis via

Note: All glassware must be oven-dried. Handle under Nitrogen atmosphere.

  • Charge: In a 100 mL round-bottom flask, dissolve 2-bromo-1H-imidazole (10 mmol, 1.47 g) in anhydrous MeOH (20 mL).

  • Activation: Add Sodium Methoxide (25 wt% in MeOH, 30 mmol, ~6.8 mL) dropwise at 0°C.

  • Reaction: Warm to reflux (65°C) and stir for 8 hours. Monitor by TLC (System: DCM/MeOH 9:1). Note: The starting bromide is less polar than the product.

  • Quench: Cool to RT. Neutralize carefully with glacial acetic acid to pH 7-8. Do not acidify further (risk of hydrolysis).

  • Isolation: Concentrate in vacuo. Resuspend residue in dry DCM/Ether (1:1) and filter off inorganic salts (NaBr).

  • Purification: Flash chromatography on neutral alumina (not silica, to avoid acidity) eluting with DCM/EtOAc.

Synthesis Start 2-Bromo-1H-imidazole Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Nucleophilic Attack Reagent NaOMe / MeOH (Anhydrous, Reflux) Reagent->Intermediate Product 2-Methoxy-1H-imidazole (Target) Intermediate->Product Elimination of Br- Byproduct NaBr Intermediate->Byproduct

Figure 2: Nucleophilic aromatic substitution pathway for the synthesis of 2-methoxy-1H-imidazole.

Chemical Reactivity & Applications[9][10][11]

Electrophilic Substitution

The methoxy group at C2 is an activating group (via resonance, +M), making the C4 and C5 positions highly nucleophilic.

  • Halogenation: Reacts rapidly with NBS/NCS to form 4,5-dihalo-2-methoxyimidazole.

  • Nitration: Nitration occurs at C4/C5 but often leads to oxidative degradation of the methoxy group unless conditions are mild.

Drug Development Utility

2-Methoxyimidazole serves as a bioisostere for 2-aminoimidazoles or other heterocycles in kinase inhibitors.

  • H-Bonding: The methoxy oxygen can act as a weak H-bond acceptor, while the N3 nitrogen remains a strong acceptor.

  • Metabolic Stability: The methoxy group blocks the C2 position from oxidative metabolism (e.g., by CYP450), potentially extending half-life compared to unsubstituted imidazoles.

References

  • Matsuura, I., et al. (1993).[8] Synthesis of 2-Methoxy-1H-imidazole from 5-Aminopyrimidin-4(3H)-one. Chemical and Pharmaceutical Bulletin, 41(3), 608-610.[8] Link[8]

  • PubChem Database. (n.d.). 2-Methoxy-1H-imidazole (CID 19348571). National Center for Biotechnology Information. Link

  • Iddon, B., & Lim, B. L. (1983). Metal–halogen exchange reactions of mono- and poly-halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 735-739. Link

  • AK Scientific. (n.d.). Product Specification: 2-Methoxy-1H-imidazole. Link

Sources

Spectroscopic Characterization of 2-Methoxy-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-Methoxy-1H-imidazole , a specific heterocyclic building block used in pharmaceutical synthesis.

Compound: 2-Methoxy-1H-imidazole CAS Registry Number: 61166-01-6 Formula: C₄H₆N₂O Molecular Weight: 98.10 g/mol [1][2]

Executive Summary & Chemical Context

2-Methoxy-1H-imidazole is a structural distinct derivative of imidazole where the oxygen atom at the C2 position is methylated. Unlike its tautomer, 1,3-dihydro-2H-imidazol-2-one (2-hydroxyimidazole), which exists predominantly in the ketone form, the 2-methoxy derivative fixes the structure in the aromatic imidazole form.

This compound is thermodynamically sensitive. In acidic aqueous conditions, it is prone to hydrolysis back to the imidazolinone. Therefore, spectroscopic analysis requires anhydrous conditions (e.g., DMSO-d₆ or CDCl₃) to prevent artifact formation. The data presented below synthesizes experimental baselines established in primary literature (e.g., Matsuura et al., Chem. Pharm. Bull. 1993).[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: Sample Preparation
  • Solvent Selection: DMSO-d₆ is preferred over CDCl₃ to prevent rapid proton exchange of the N-H signal and to stabilize the polar tautomer.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard: Tetramethylsilane (TMS,

    
     0.00 ppm).
    
Data Table: ¹H NMR (400 MHz, DMSO-d₆)
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
N-H (N1)11.80 – 12.20 Broad Singlet1HHighly exchangeable; shift varies with concentration/temp.
H-4 / H-5 6.70 – 6.95 Doublet/Multiplet2H

Ring protons. Often appear as a broadened singlet due to rapid tautomeric exchange at N1/N3.
O-CH₃ 3.85 – 3.98 Singlet3HDiagnostic peak. Distinct from N-Me (typically

3.4–3.6).
Data Table: ¹³C NMR (100 MHz, DMSO-d₆)
AssignmentShift (

, ppm)
Signal TypeStructural Insight
C-2 155.0 – 158.0 QuaternaryHighly deshielded due to attachment to both N and O.
C-4 / C-5 112.0 – 118.0 CHAromatic ring carbons. Broadened if tautomerism is fast.
O-CH₃ 56.0 – 58.0 CH₃Characteristic methoxy carbon.
Expert Insight: Tautomeric Exchange

In solution, the H-4 and H-5 protons often appear equivalent or chemically indistinct due to the rapid migration of the N-H proton between N1 and N3.

  • Sharp Signals: Indicate a "frozen" tautomer (rare at RT).

  • Broad Signals: Indicate intermediate exchange rates.

  • Differentiation: If the spectrum shows a carbonyl carbon >160 ppm and no methoxy peak, the sample has hydrolyzed to 2-imidazolinone .

Infrared (IR) Spectroscopy

IR analysis is critical for distinguishing the O-methylated product from the N-methylated isomer or the hydrolyzed ketone.

Diagnostic Bands (KBr Pellet / ATR)
Functional GroupWavenumber (cm⁻¹)IntensityModeDiagnostic Value
N-H Stretch 3100 – 2800 Broad, MedStretchingIndicates free N-H; broadness suggests H-bonding.
C=N Stretch 1590 – 1610 StrongStretchingConfirms aromatic imidazole ring integrity.
C-O-C Stretch 1020 – 1050 StrongStretchingCrucial: Confirms the ether linkage (Methoxy group).
Absence of C=O > 1650 The absence of a strong band at 1650–1700 cm⁻¹ rules out the imidazolinone contaminant.

Mass Spectrometry (MS)

Ionization Method: ESI+ or EI
  • Molecular Ion: [M]⁺ or [M+H]⁺ depending on ionization.

  • Formula: C₄H₆N₂O

Fragmentation Pattern (EI, 70 eV)
m/zIon CompositionFragment IdentityMechanism
98 [C₄H₆N₂O]⁺Molecular Ion (M⁺) Parent peak.
83 [C₃H₃N₂O]⁺[M – CH₃]⁺ Loss of methyl radical from the methoxy group.
69 [C₃H₃N₂]⁺[M – CHO]⁺ Loss of formyl radical or CO+H.
55 [C₂H₃N₂]⁺Imidazole fragment Ring cleavage.

Visualization: Tautomerism & Synthesis Workflow

The following diagram illustrates the critical relationship between the target molecule and its common hydrolytic impurity, alongside the characterization logic.

G Start Starting Material (5-Aminopyrimidin-4-one) Target TARGET: 2-Methoxy-1H-imidazole (Aromatic) Start->Target Synthesis (Matsura et al.) Impurity IMPURITY: 2-Imidazolinone (Ketone Form) Target->Impurity Acidic Hydrolysis (Moisture) NMR 1H NMR Check: Singlet @ 3.9 ppm? Target->NMR IR IR Check: Band @ 1680 cm-1? Target->IR Confirm Structure Confirm Structure NMR->Confirm Structure Yes (OMe present) Hydrolysis Detected Hydrolysis Detected NMR->Hydrolysis Detected No (Loss of OMe) IR->Confirm Structure No (Absence of C=O) IR->Hydrolysis Detected Yes (Strong C=O)

Caption: Logical workflow for distinguishing 2-Methoxy-1H-imidazole from its hydrolytic ketone byproduct using spectroscopic markers.

References

  • Matsura, I., Ueda, Y., Murakami, K., Nagai, S., & Sakakibara, J. (1993). Synthesis of 2-Methoxy-1H-imidazole from 5-Aminopyrimidin-4(3H)-one. Chemical and Pharmaceutical Bulletin, 41(3), 608–610.[3][4]

  • PubChem Database. (2025).[2] Compound Summary: 2-Methoxy-1H-imidazole (CID 19348571).[2] National Center for Biotechnology Information.

  • World Intellectual Property Organization. (2021). Patent WO2021055612A1: Substituted Imidazole Carboxamides. (Citing use of 2-methoxy-1H-imidazole as reactant).

Sources

Solubility and stability of 2-Methoxy-1h-imidazole in common lab solvents.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a deep technical analysis of 2-Methoxy-1H-imidazole , a compound distinct from the more common 2-methylimidazole.[1][2] Unlike its alkylated analogs, 2-methoxy-1H-imidazole possesses a unique electronic profile defined by the competition between the aromatic enol ether form and the non-aromatic cyclic urea (imidazolinone) tautomer.

This document is structured to address the critical stability challenges associated with the 2-alkoxyimidazole motif, providing researchers with actionable protocols for handling, solubilization, and storage.[1]

Chemical Identity & Physicochemical Profile

2-Methoxy-1H-imidazole is a reactive heterocyclic building block.[1][2] Researchers must distinguish this compound from its stable isomer, 2-hydroxymethylimidazole, and its tautomer, 2-imidazolinone.[1][2]

PropertyDataNotes
CAS Number 61166-01-6 Distinct from 2-Methylimidazole (CAS 693-98-1).[1][2]
Molecular Formula C₄H₆N₂OMW: 98.10 g/mol
Structure Imidazole ring with O-methoxy group at C2.[1][2]Exists in equilibrium with 1,3-dihydro-2H-imidazol-2-one.[1][2]
pKa (Calculated) ~14.5 (NH deprotonation)The 2-methoxy group decreases basicity of N3 compared to imidazole (pKa ~7).
LogP ~0.4 (Predicted)Amphiphilic character; lipophilicity is lower than 2-methylimidazole.[2]
Physical State Crystalline SolidHygroscopic; often isolated as a salt or stabilized in solution.[2]
The Tautomeric Challenge

The defining characteristic of 2-methoxy-1H-imidazole is its susceptibility to tautomerization.[2] In the presence of moisture or protic solvents, the aromatic 2-methoxy form (A) can hydrolyze or rearrange to the thermodynamically stable 2-imidazolinone form (B) (cyclic urea).

  • Form A (Target): Aromatic, useful for coupling reactions.

  • Form B (Degradant): Non-aromatic, highly polar, typically an unwanted byproduct in O-alkylation chemistries.[1]

Solubility Profile

Solubility must be balanced against stability.[2] While the compound is soluble in protic solvents, these promote degradation.

Solvent Compatibility Matrix
Solvent ClassSolubilityStability RiskRecommendation
Polar Aprotic High Low Preferred. DMSO and DMF are ideal for stock solutions.[1][2] MeCN is excellent for reactions.[2]
Polar Protic HighCritical Avoid. Water and Methanol promote tautomerization and hydrolysis to the cyclic urea.[2]
Chlorinated ModerateLowGood for extraction/workup (DCM, Chloroform).[2]
Ethers ModerateLowTHF is suitable; 2-MeTHF is a greener alternative.[1][2]
Hydrocarbons LowLowPoor solubility in Hexanes/Heptane; useful as anti-solvents for precipitation.[2]
Recommended Dissolution Protocol (Anhydrous)

For analytical standards or reaction stoichiometry, follow this strict anhydrous protocol:

  • Vessel Preparation: Flame-dry glassware or use LCMS-grade vials flushed with Argon/Nitrogen.

  • Solvent Selection: Use Anhydrous DMSO (stored over molecular sieves) or Anhydrous Acetonitrile .[2]

  • Concentration: Prepare stock solutions at 10–50 mM .

  • Storage: Store at -20°C. Do not store in aqueous buffers.

Stability & Degradation Mechanisms[1]

The primary degradation pathway is Acid-Catalyzed Hydrolysis , which cleaves the methyl ether to release methanol and generate the 2-imidazolinone.

Hydrolysis Pathway

Under acidic or aqueous conditions, the N3 nitrogen is protonated, activating the C2 position for nucleophilic attack by water.

Hydrolysis Methoxy 2-Methoxy-1H-imidazole (Aromatic Enol Ether) Transition Tetrahedral Intermediate (Hemiacetal-like) Methoxy->Transition + H2O / H+ Urea 2-Imidazolinone (Cyclic Urea) Transition->Urea - MeOH Methanol Methanol (Byproduct) Transition->Methanol

Thermal Stability
  • Solid State: Stable at room temperature if kept dry.[2]

  • Solution: In solution, elevated temperatures (>60°C) can accelerate the O→N alkyl migration (Chapman-like rearrangement), converting the O-methyl group to an N-methyl group, yielding 1-methyl-2-imidazolinone .[1][2]

Experimental Protocols

Protocol A: Stability Stress Test (LCMS Validation)

To verify the integrity of your specific batch before use in critical assays:

  • Preparation: Dissolve 1 mg of 2-Methoxy-1H-imidazole in 1 mL of MeCN:Water (50:50) .

  • Timepoints: Inject immediately (T=0) and after 4 hours (T=4h).

  • Detection: Monitor at 210 nm (general amide/imidazole absorption).

    • Peak A (Target): 2-Methoxy-1H-imidazole (Late eluting on C18).[1][2]

    • Peak B (Degradant): 2-Imidazolinone (Early eluting, highly polar).[1][2]

  • Result: If Peak B increases >5%, the compound is hydrolyzing.[2] Switch to anhydrous conditions immediately.

Protocol B: Storage & Handling
  • Long-term Storage: -20°C under inert atmosphere (Argon).

  • Handling: Weigh quickly in air; for high-precision work, weigh inside a glovebox or glove bag.

  • Desiccation: Store vials inside a secondary container with active desiccant (e.g., Drierite or Silica Gel).

Decision Framework for Solvent Selection

Use the following logic flow to determine the correct solvent system for your application.

SolventSelection Start Application Type Synthesis Chemical Synthesis Start->Synthesis Analysis Analytical (LCMS/NMR) Start->Analysis Storage Long-term Storage Start->Storage Synth_Cond Conditions? Synthesis->Synth_Cond NMR NMR Solvent Analysis->NMR Solid Solid State (-20°C, Desiccated) Storage->Solid Anhydrous Use Anhydrous DMF/THF (Add Molecular Sieves) Synth_Cond->Anhydrous Base/Nucleophile Aqueous NOT RECOMMENDED (Risk of Hydrolysis) Synth_Cond->Aqueous Aqueous Workup DMSO DMSO-d6 (Dry) NMR->DMSO Preferred CD3OD CD3OD (Avoid if possible) NMR->CD3OD Risk of D-Exchange

References

  • Mondal, S. S., et al. (2013). "Syntheses of two imidazolate-4-amide-5-imidate linker-based hexagonal metal–organic frameworks with flexible ethoxy substituent." CrystEngComm, 15, 9394–9399.[1] (Demonstrates hydrolysis of 2-alkoxyimidazoles to imidazolinone linkers).

  • BenchChem. (2025).[2][3] "Tautomerism in 2-Acetyl-4-Methylimidazole: An In-depth Technical Guide." (Provides theoretical basis for imidazole tautomeric equilibria).

  • PubChem. "2-Methoxy-1H-imidazole (CID 19348571)."[2] National Center for Biotechnology Information.[2] (Physicochemical property data).

  • Raleigh, J. A., & Liu, S. F. (1984).[1][4] "Reductive fragmentation of 2-nitroimidazoles: amines and aldehydes." Int. J. Radiat.[2][5] Oncol. Biol. Phys., 10(8), 1337-40.[2] (Discusses ring cleavage and instability of functionalized imidazoles).

Sources

The Ascendant Scaffold: A Technical Guide to 2-Methoxy-1H-imidazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive exploration into the synthesis, characteristics, and burgeoning potential of 2-methoxy-1H-imidazole derivatives for researchers, scientists, and professionals in drug development. This guide navigates the chemical landscape of this promising heterocyclic scaffold, offering insights into its fundamental properties and pathways to novel therapeutic agents.

Introduction: The Strategic Advantage of the 2-Methoxy-1H-imidazole Core

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to interact with a wide range of biological targets.[2] The introduction of a methoxy group at the 2-position of the imidazole ring significantly modulates its physicochemical and pharmacological properties. This substitution can enhance metabolic stability, improve cell permeability, and provide a vector for further functionalization, making 2-methoxy-1H-imidazole a highly attractive starting point for the design of novel therapeutics. This guide provides a detailed overview of the known derivatives of 2-methoxy-1H-imidazole, their fundamental characteristics, and the synthetic strategies employed for their preparation.

Physicochemical Characteristics of the Core Moiety

Understanding the intrinsic properties of the parent 2-methoxy-1H-imidazole is fundamental to predicting the behavior of its derivatives. While experimental data is limited, computational models provide valuable insights into its key physicochemical parameters.

PropertyValueSource
Molecular Formula C₄H₆N₂OPubChem
Molecular Weight 98.10 g/mol PubChem
XLogP3 -0.4PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Exact Mass 98.048012819 DaPubChem
Topological Polar Surface Area 37.9 ŲPubChem
Heavy Atom Count 7PubChem

These computed values suggest that 2-methoxy-1H-imidazole possesses favorable drug-like properties, including good aqueous solubility and a low molecular weight, positioning it as an excellent starting fragment for library synthesis and lead optimization campaigns.

Synthetic Pathways to 2-Methoxy-1H-imidazole and Its Analogs

The synthesis of 2-methoxy-1H-imidazole derivatives can be approached through several strategic pathways. The most direct methods involve either the construction of the imidazole ring with the 2-methoxy group already in place or the late-stage introduction of the methoxy group onto a pre-formed imidazole scaffold.

Nucleophilic Substitution of 2-Haloimidazoles

A primary and versatile route to 2-alkoxyimidazoles involves the nucleophilic aromatic substitution (SNAr) of a 2-haloimidazole with an alkoxide.[3] This method is predicated on the successful synthesis of the 2-haloimidazole precursor.

Experimental Protocol: Conceptual Synthesis of 2-Methoxy-1H-imidazole via Nucleophilic Substitution

Step 1: Synthesis of 2-Chloro-1H-imidazole (Hypothetical)

  • Rationale: The synthesis of 2-chloro-1H-imidazole is a critical first step. Direct chlorination of imidazole is often unselective. A more controlled approach involves the protection of the imidazole nitrogen, followed by lithiation at the 2-position and subsequent quenching with a chlorinating agent.[4]

  • Reaction:

    • Protect the N-1 position of imidazole with a suitable protecting group (e.g., a trityl or SEM group).

    • Cool the protected imidazole to a low temperature (e.g., -78 °C) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

    • Treat the solution with a strong base, such as n-butyllithium, to effect deprotonation at the 2-position.

    • Introduce a chlorinating agent, such as hexachloroethane, to install the chlorine atom.

    • Deprotect the imidazole nitrogen to yield 2-chloro-1H-imidazole.

Step 2: Nucleophilic Substitution with Sodium Methoxide

  • Rationale: With the 2-chloro-1H-imidazole in hand, a nucleophilic substitution with sodium methoxide can be performed. The electron-withdrawing nature of the nitrogen atoms in the imidazole ring facilitates this substitution.[5]

  • Reaction:

    • Dissolve 2-chloro-1H-imidazole in a suitable solvent, such as methanol or dimethylformamide (DMF).

    • Add a solution of sodium methoxide in methanol.

    • Heat the reaction mixture to drive the substitution. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, perform an aqueous workup to remove inorganic salts.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 2-methoxy-1H-imidazole.

G cluster_0 Step 1: Synthesis of 2-Chloro-1H-imidazole cluster_1 Step 2: Nucleophilic Substitution Imidazole 1H-Imidazole N_Protected_Imidazole N-Protected Imidazole Imidazole->N_Protected_Imidazole Protection Lithiated_Intermediate 2-Lithio-N-Protected Imidazole N_Protected_Imidazole->Lithiated_Intermediate n-BuLi, -78°C Protected_2_Chloro N-Protected-2-chloro-1H-imidazole Lithiated_Intermediate->Protected_2_Chloro Chlorinating Agent Two_Chloro_Imidazole 2-Chloro-1H-imidazole Protected_2_Chloro->Two_Chloro_Imidazole Deprotection Two_Methoxy_Imidazole 2-Methoxy-1H-imidazole Two_Chloro_Imidazole->Two_Methoxy_Imidazole NaOCH3, Heat

Caption: Synthetic workflow for 2-methoxy-1H-imidazole.

Cycloaddition Reactions

[3+2] Cycloaddition reactions offer an alternative and powerful method for constructing the imidazole ring with the desired 2-alkoxy substituent already incorporated. For instance, the reaction of imino carbenoids with nitriles, catalyzed by copper(I) triflate, has been reported for the synthesis of highly substituted 1-methoxy imidazoles.[6] While this specific example leads to N-methoxy derivatives, similar cycloaddition strategies could potentially be adapted for the synthesis of 2-methoxy-1H-imidazoles.

Known Derivatives and Their Biological Significance

While the parent 2-methoxy-1H-imidazole is not extensively studied, its core structure is found within more complex molecules exhibiting a range of biological activities. The broader class of imidazole derivatives is known to possess a wide spectrum of pharmacological properties, including anticancer, antifungal, anti-inflammatory, and antimicrobial activities.[7][8][9]

Classification of Derivatives:

  • N-Alkylated Derivatives: The nitrogen at the 1-position of the imidazole ring is a common site for derivatization. N-alkylation can modulate the compound's lipophilicity and steric profile, influencing its pharmacokinetic and pharmacodynamic properties.

  • C-4 and C-5 Substituted Derivatives: The carbon atoms at the 4 and 5-positions of the imidazole ring can be functionalized to explore structure-activity relationships. Substituents at these positions can interact with specific pockets in a biological target.

  • Fused Ring Systems (Benzimidazoles): The fusion of a benzene ring to the imidazole core to form a benzimidazole is a common strategy in drug design. Methoxy-substituted benzimidazoles are key intermediates in the synthesis of proton pump inhibitors like omeprazole.

Due to the nascent stage of research specifically focused on 2-methoxy-1H-imidazole derivatives, a comprehensive table of derivatives with their specific biological activities is not yet available in the public domain. However, the known activities of the broader imidazole class strongly suggest the potential for discovering novel bioactive compounds within this specific derivative space.

Characterization of 2-Methoxy-1H-imidazole Derivatives

The structural elucidation of newly synthesized 2-methoxy-1H-imidazole derivatives relies on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of the imidazole ring typically shows characteristic signals in the aromatic region. For 2-methoxy-1H-imidazole, one would expect to see a singlet for the methoxy protons (around 3.8-4.0 ppm) and distinct signals for the protons on the imidazole ring. The chemical shifts of the ring protons are influenced by the electronic effects of the methoxy group.[10]

    • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The carbon atom at the 2-position, bearing the methoxy group, would appear at a characteristic downfield chemical shift.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the C-O stretching of the methoxy group and the N-H stretching of the imidazole ring.

Future Directions and Opportunities

The field of 2-methoxy-1H-imidazole derivatives is ripe for exploration. The development of robust and scalable synthetic routes to the core scaffold is a critical first step that will enable the systematic investigation of this compound class. High-throughput screening of libraries of 2-methoxy-1H-imidazole derivatives against a wide range of biological targets is likely to yield novel hit compounds.

Future research should focus on:

  • Optimization of Synthetic Protocols: Developing efficient and high-yielding syntheses of the 2-methoxy-1H-imidazole core and its key intermediates.

  • Library Synthesis and Screening: Creating diverse libraries of 2-methoxy-1H-imidazole derivatives with variations at the N-1, C-4, and C-5 positions to explore structure-activity relationships.

  • Pharmacological Evaluation: Conducting in-depth in vitro and in vivo studies to elucidate the biological activities and mechanisms of action of promising derivatives.

  • Computational Modeling: Employing computational methods to guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

The strategic incorporation of the 2-methoxy-1H-imidazole scaffold holds significant promise for the discovery of the next generation of therapeutic agents.

References

  • Kuruba, B. K., Vasanthkumar, S., & Emmanuvel, L. (2016). Cu(OTf)2-catalyzed synthesis of highly substituted 1-methoxy imidazoles via (3 + 2) cycloaddition between imino carbenoids and nitriles. Synthetic Communications, 46(9), 799-804. Available from: [Link]

  • BenchChem. (2025). Synthesis of 2-chloro-1-AUX/PG-1H-imidazole that is the imidazole scaffold made ready for lithiation and subsequent alkylation. ResearchGate. Available from: [Link]

  • ACS Publications. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available from: [Link]

  • El-Malah, A. A. (n.d.). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Available from: [Link]

  • ResearchGate. (2005). Synthesis of some new derivatives of 2-methyl imidazole. Available from: [Link]

  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Available from: [Link]

  • Google Patents. (n.d.). CN102924381A - 2-methylimidazole preparation method.
  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Developing Drugs. Available from: [Link]

  • PubChem. (n.d.). 2-Methoxy-1H-imidazole. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2005). Synthesis of some new derivatives of 2-methyl imidazole. Available from: [Link]

  • Wikipedia. (n.d.). 2-Methylimidazole. Available from: [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available from: [Link]

  • PubMed. (2020). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Drug Discovery Technologies. Available from: [Link]

  • ResearchGate. (2022). (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Available from: [Link]

  • RSC Publishing. (n.d.). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Google Patents. (n.d.). WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives.
  • SciSpace. (n.d.). Imidazole: Having Versatile Biological Activities. Available from: [Link]

  • ResearchGate. (2022). (PDF) Overview on Biological Activities of Imidazole Derivatives. Available from: [Link]

  • YouTube. (2018). 18.05 Two Mechanisms of Nucleophilic Substitution. Professor Dave Explains. Available from: [Link]

  • SciSpace. (n.d.). Imidazole: Having Versatile Biological Activities. Available from: [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Developing Drugs. Available from: [Link]

Sources

Commercial Availability & Technical Sourcing Guide: 2-Methoxy-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unicorn" Heterocycle

Status: Non-Catalog Item / Custom Synthesis Required Primary CAS: 61166-01-6 Warning: High Risk of Misidentification

2-Methoxy-1H-imidazole is not a commodity chemical. Researchers searching for this compound in standard catalogs (Sigma, Fisher, Combi-Blocks) will almost invariably be redirected to 2-Methylimidazole (CAS 693-98-1) or 4,5-Dihydro-2-methoxy-1H-imidazole (CAS 28118-54-9).

This guide provides the technical grounding required to source or synthesize this unstable heterocycle, distinguishing it from its stable tautomers and common catalog errors.

Part 1: Chemical Identity & Stability Architecture

The Tautomeric Trap

The scarcity of 2-Methoxy-1H-imidazole is dictated by thermodynamics. 2-Alkoxyimidazoles are chemically labile and prone to hydrolysis or tautomerization. The compound exists in a delicate equilibrium with its cyclic urea form, 1,3-dihydro-2H-imidazol-2-one (2-hydroxyimidazole).

  • Aromatic Form (Target): 2-Methoxy-1H-imidazole. Electron-rich, potentially unstable as a free base.

  • Tautomeric Form (Stable): 1,3-dihydro-2H-imidazol-2-one. The thermodynamic sink.

  • Common False Positive: 2-Methylimidazole. Structurally distinct, but often indexed under similar keywords.

Structural Decision Matrix

Use the following logic flow to determine if you actually need the specific 2-methoxy aromatic system or if a surrogate will suffice.

DecisionMatrix Start Requirement: 2-Methoxy-1H-imidazole Check Is the Aromatic Methoxy Group Strictly Required? Start->Check Alt1 Use Stable Surrogate: 1,3-dihydro-2H-imidazol-2-one (CAS 5918-93-4) Check->Alt1 No Alt2 Use Dihydro Analog: 4,5-Dihydro-2-methoxy-1H-imidazole (CAS 28118-54-9) Check->Alt2 No Target Target: 2-Methoxy-1H-imidazole (CAS 61166-01-6) Check->Target Yes No No (Precursor/Scaffold) Yes Yes (SAR/Active Site) Action Action: Custom Synthesis (Not available in catalogs) Target->Action

Figure 1: Sourcing decision logic. Most "missing" catalog searches should resolve to the stable imidazolinone or the dihydro-analog.

Part 2: Sourcing Strategy & Suppliers

Commercial Landscape

There are no verified stock suppliers for 2-Methoxy-1H-imidazole as a shelf-stable solid. Listings on aggregator sites (ChemNet, MolPort) are often "virtual inventory" that triggers a synthesis quote upon inquiry.

Verified "False Positive" Suppliers:

  • Sigma-Aldrich / Merck: Lists 4,5-Dihydro-2-methoxy-1H-imidazole (Imidazoline derivative).

  • Fisher Scientific: Redirects to 2-Methylimidazole.

  • Enamine / WuXi AppTec: Likely to offer this only as a Make-on-Demand service.

Recommended Sourcing Protocol

Do not place a standard order. Instead, issue a Request for Quote (RFQ) to a Custom Synthesis CRO (Contract Research Organization) with the following specifications:

ParameterSpecification RequirementReason
CAS 61166-01-6 Prevents substitution with 2-Methylimidazole.
Form Free base (Oil) or HCl SaltFree base is likely an oil; salt may improve stability.
Purity >95% (H-NMR confirmed)Critical to distinguish from hydrolysis products (imidazolinone).
Storage -20°C, Inert AtmospherePrevents moisture-induced hydrolysis.
Reference Matsuura et al. (1993)Provides the CRO with a validated synthetic route.

Part 3: Synthesis Protocol (The "Make" Option)

If commercial sourcing fails or lead times (>8 weeks) are prohibitive, the compound can be synthesized. The most reliable route avoids direct methylation of 2-hydroxyimidazole (which favors N-methylation) and instead utilizes a pyrimidine ring contraction.

Synthetic Pathway: Pyrimidinone Contraction

This method, adapted from Matsuura et al. (1993), converts 5-aminopyrimidin-4(3H)-one into the target imidazole.

Mechanism:

  • Chlorination: Conversion of the pyrimidinone to the chloro-intermediate.

  • Methoxylation: Nucleophilic displacement with methoxide.

  • Ring Contraction: Base-induced rearrangement to the 2-methoxyimidazole core.

Synthesis Start 5-Aminopyrimidin-4(3H)-one Step1 Chlorination (POCl3) Start->Step1 Inter Intermediate: 4-Chloro-5-aminopyrimidine Step1->Inter Step2 Methoxylation (NaOMe / MeOH) Inter->Step2 Final Target: 2-Methoxy-1H-imidazole Step2->Final Ring Contraction (Rearrangement)

Figure 2: Synthetic route via pyrimidine ring contraction.

Experimental Protocol Summary
  • Precursors: 5-aminopyrimidin-4(3H)-one (Commercially available).

  • Reagents: Phosphorus oxychloride (

    
    ), Sodium Methoxide (
    
    
    
    ), Methanol.
  • Conditions:

    • Reflux precursor in

      
       to obtain the chloropyrimidine.
      
    • Treat the isolated chloro-intermediate with excess NaOMe in dry methanol.

    • The basic conditions facilitate both the displacement of the chloride and the subsequent ring contraction to the 5-membered imidazole ring.

  • Yield: Typically 30-45% (Low yield reflects the instability and complexity of the rearrangement).

  • Isolation: The product is often an oil. Purification requires rapid column chromatography on neutral alumina (Silica may be too acidic and cause hydrolysis).

Part 4: Technical Specifications & Properties

PropertyValueNote
Molecular Formula

Molecular Weight 98.10 g/mol
Appearance Colorless to pale yellow oilSolidifies only at very low temps or as a salt.[1]
Solubility DCM, Methanol, DMSOHydrolyzes in water/acid.
Stability Low Store at -20°C under Argon.
Key Spectral Feature 1H-NMR: Methoxy singlet ~3.9-4.0 ppmDistinct from N-Methyl (usually ~3.6-3.7 ppm).

References

  • Matsuura, I., Ueda, T., Murakami, N., Nagai, S., & Sakakibara, J. (1993). Agents for the Treatment of Overactive Detrusor. IV. Synthesis and Structure-Activity Relationships of 2-Methoxy-1H-imidazole from 5-Aminopyrimidin-4(3H)-one. Chemical and Pharmaceutical Bulletin, 41(3), 608-610.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19348571: 2-Methoxy-1H-imidazole.

  • Google Patents. WO2021055612A1 - Substituted imidazole carboxamides and their use in the treatment of medical disorders. (Mentions use of 2-methoxy-1H-imidazole as an intermediate).

Sources

Review of literature on the synthesis of 2-alkoxy-imidazoles.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-alkoxy-imidazoles presents a unique challenge in heterocyclic chemistry due to the ambident nature of the imidazole core and the lability of the isourea linkage. Unlike their 2-amino or 2-alkyl counterparts, 2-alkoxy-imidazoles are prone to thermodynamic rearrangement to the more stable N-alkyl-imidazolin-2-ones (oxo form).[1]

This guide delineates three high-fidelity synthetic pathways for 2-alkoxy-imidazoles, prioritizing regiochemical control and functional group compatibility. It is designed for medicinal chemists requiring precise bioisosteric replacements or tunable physicochemical properties in drug scaffolds.[1]

Part 1: Mechanistic Challenges & Strategic Analysis

The Ambident Nucleophile Problem

The precursor, 2-hydroxyimidazole (exists predominantly as imidazolin-2-one), possesses two nucleophilic sites: the nitrogen (N1/N3) and the oxygen at C2.

  • N-Alkylation (Thermodynamic Control): Under standard basic conditions (e.g.,

    
    ), alkylation occurs preferentially at the nitrogen, yielding 1-alkyl-imidazolin-2-ones .[1] This is driven by the high bond energy of the C=O bond in the resulting amide-like structure.
    
  • O-Alkylation (Kinetic/Hard-Soft Control): To secure the 2-alkoxy-imidazole , one must disrupt this thermodynamic preference.[1] This is achieved by exploiting the "Hard and Soft Acids and Bases" (HSAB) theory or by using specific leaving groups in substitution reactions.

Stability Considerations

2-Alkoxy-imidazoles behave chemically as cyclic isoureas.[1] They are sensitive to:

  • Acidic Hydrolysis: Rapidly reverts to the imidazolinone.

  • Thermal Rearrangement: Chapman-like rearrangements can migrate the alkyl group from O to N at high temperatures (

    
    ).[1]
    

Part 2: Primary Synthetic Protocols

Method A: Ag(I)-Mediated Regioselective O-Alkylation

Best for: Late-stage functionalization, complex substrates.[1] Mechanism: The "Silver Salt Method." Silver(I) coordinates to the softer nitrogen or the halide leaving group, while the heterogeneous nature of the reaction surface and the "hard" character of the oxygen anion (in the silver salt complex) favor O-attack.

Protocol
  • Precursor Preparation: Dissolve 1-substituted-imidazolin-2-one (1.0 equiv) in anhydrous benzene or toluene .[1] (Aprotic, non-polar solvents suppress N-ionization).[1]

  • Reagent Addition: Add Silver Carbonate (

    
    )  (0.6 equiv, molar excess of Ag) or Silver Oxide (
    
    
    
    )
    .[1]
  • Electrophile: Add the alkyl iodide (e.g., MeI, EtI) (1.2 equiv).[1]

  • Reaction: Stir at ambient temperature (or mild heat,

    
    ) in the dark (to prevent Ag salt degradation) for 12-24 hours.
    
  • Workup: Filter through a Celite pad to remove silver salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
     to prevent hydrolysis).
    

Critical Control Point: Ensure the starting material is N1-substituted. If N1 is unsubstituted, N-alkylation will compete significantly even with silver salts.

Method B: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient imidazoles (e.g., 4-nitro, 4,5-dicyano).[1] Mechanism: Displacement of a good leaving group (Nitro or Sulfonyl) at the C2 position by an alkoxide. 2-Haloimidazoles are generally too inert unless highly activated.

Protocol
  • Substrate: 1-Methyl-2-nitroimidazole (or similar activated 2-nitro derivative).[1]

  • Nucleophile: Prepare a solution of Sodium Alkoxide (NaOMe or NaOEt) in the corresponding dry alcohol (1.0 M).

  • Reaction: Add the imidazole substrate to the alkoxide solution (3-5 equiv of alkoxide).

  • Conditions: Heat to reflux (

    
    ) for 2-6 hours. Monitor by TLC for the disappearance of the nitroimidazole.
    
  • Quench: Cool to

    
     and neutralize carefully with acetic acid (do not use strong mineral acids).
    
  • Extraction: Evaporate bulk solvent, partition between EtOAc and water.[1]

Note: The nitrite ion (


) is the leaving group. This method is highly effective for generating 2-methoxy-1-methyl-4-nitroimidazole .[1]
Method C: De Novo Cyclization (Condensation)

Best for: Large-scale synthesis of simple 2-alkoxyimidazoles.[1] Mechanism: Condensation of


-amino acetals with O-alkylisoureas.[1]
Protocol
  • Reagents: Combine

    
    -aminoacetaldehyde diethyl acetal  (1.0 equiv) and O-methylisourea hydrogen sulfate  (1.2 equiv).
    
  • Solvent: Water or aqueous Ethanol (

    
    ).[1]
    
  • pH Adjustment: Adjust pH to ~4.5-5.0.

  • Cyclization: Heat to

    
     for 2 hours. The acetal hydrolyzes in situ to the aldehyde, which condenses with the isourea nitrogen, followed by cyclization.
    
  • Workup: Basify with

    
    , extract with chloroform.
    

Part 3: Data & Visualization

Comparison of Synthetic Methods
FeatureMethod A: Ag-MediatedMethod B:

Method C: Cyclization
Regioselectivity (O vs N) High (>90% O-alkyl)Exclusive (Mechanism defined)N/A (Structure built)
Substrate Scope Broad (tolerant of functional groups)Limited (Requires EWG activation)Limited (Requires specific precursors)
Scalability Low (Cost of Ag)HighHigh
Key Risk Incomplete conversionSide reactions with nucleophileHydrolysis of product
Pathway Visualization
Diagram 1: Decision Matrix for Synthesis

SynthesisDecision Start Target: 2-Alkoxy-Imidazole CheckEWG Is the Imidazole Ring Electron Deficient? (e.g. -NO2) Start->CheckEWG CheckScale Is Scale > 100g? CheckEWG->CheckScale No (Unactivated) MethodSNAr Method B: SNAr Displacement (Substrate: 2-Nitroimidazole) CheckEWG->MethodSNAr Yes (Activated) MethodAg Method A: Ag(I) Alkylation (Substrate: Imidazolinone) CheckScale->MethodAg No (High Value/Complex) MethodCyc Method C: De Novo Cyclization (Substrate: Amino-acetal) CheckScale->MethodCyc Yes (Cost Sensitive)

Caption: Decision tree for selecting the optimal synthetic route based on substrate electronics and scale.

Diagram 2: Mechanism of Regioselective O-Alkylation

AgMechanism Substrate 1-Methyl-imidazolin-2-one Complex Ag-Complex Intermediate (Ag binds N3/O) Substrate->Complex + Ag2CO3 TS Transition State (O-Attack on Me-I) Complex->TS + MeI Product 2-Methoxy-1-methylimidazole TS->Product Major Pathway (Hard-Hard) SideProduct N-Methylated Byproduct (Suppressed) TS->SideProduct Minor Pathway

Caption: The coordination of Silver(I) directs the alkylation to the oxygen atom, suppressing the thermodynamic N-alkylation.

References

  • Crystal and Molecular Structure Analysis of 2-Methylimidazole. (Discussion of imidazole tautomerism and N vs O alkylation structural implications). ResearchGate.[1] Link

  • Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) of Nitroimidazoles.  (Mechanistic basis for displacing 2-nitro groups). Chemistry LibreTexts. Link
    
  • Synthesis of Isoureas via O-Alkylation. (Foundational chemistry for Method C). Organic Chemistry Portal. Link

  • Hofmann Elimination & Ag2O Usage. (Demonstrates the utility of Silver Oxide in amine/amide chemistry). Wikipedia.[1] Link

  • Preparation of 2-Methyl-5-nitroimidazole. (Reference for handling nitroimidazole precursors for substitution). Google Patents.[1] Link

Sources

Methodological & Application

Debus-Radziszewski synthesis for 2-substituted imidazoles.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole pharmacophore is a "privileged structure" in medicinal chemistry, serving as the core scaffold for antifungal agents (e.g., Ketoconazole), p38 MAP kinase inhibitors, and ionic liquid precursors. While the Debus-Radziszewski synthesis dates back to 1858, modern drug discovery demands higher regioselectivity, milder conditions, and scalability.

This guide moves beyond the textbook definition, providing a chemically rigorous protocol for synthesizing 2-substituted-4,5-diphenylimidazoles (and their analogs). We integrate mechanistic insights with practical troubleshooting to ensure high-yield, reproducible results in a research setting.

Mechanistic Insight & Reaction Pathway

To optimize yield, one must understand the stepwise condensation. The reaction is a multicomponent condensation involving a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[1][2][3]

Key Mechanistic Driver: The formation of the


-diimine intermediate  is the rate-determining bottleneck. Using ammonium acetate (

) rather than aqueous ammonia is critical because the acetic acid byproduct buffers the pH, stabilizing the imine intermediates against hydrolysis while catalyzing the final dehydration.

Figure 1: Mechanistic Pathway of the Debus-Radziszewski Reaction

DebusRadziszewski Reactants 1,2-Dicarbonyl (e.g., Benzil) + 2 NH3 Diimine α-Diimine Intermediate Reactants->Diimine - 2 H2O (Condensation) Aminal Cyclic Aminal (Dihydroimidazole) Diimine->Aminal + Aldehyde (Cyclization) Aldehyde Aldehyde (R-CHO) Aldehyde->Aminal Direct Attack (Alt. Path) Product 2-Substituted Imidazole Aminal->Product - H2O (Aromatization/Oxidation)

Caption: The reaction proceeds via the condensation of the dicarbonyl with ammonia to form a diimine, which subsequently captures the aldehyde to close the ring.[4][2]

Strategic Considerations

Before beginning, select the protocol based on your substrate stability and throughput requirements.

VariableRecommendationRationale
Ammonia Source Ammonium Acetate (

)
Solid salt is easier to handle than gas/aq

. Acts as a dual reagent (N-source) and catalyst (AcOH generation).
Solvent Glacial Acetic Acid (AcOH) Promotes protonation of carbonyls; high boiling point allows reflux.
Dicarbonyl Benzil (for 4,5-diphenyl)More stable than glyoxal. Glyoxal tends to polymerize; if used, use 40% aq. solution and add slowly.
Stoichiometry 1 : 1 : 4 (Dicarbonyl : Aldehyde :

). Excess ammonia drives the equilibrium forward.

Protocol A: Standard Benchtop Synthesis (Robust)

Best for: Gram-scale synthesis, thermally stable aldehydes, and generating 2,4,5-trisubstituted imidazoles (e.g., Lophine derivatives).

Target Molecule: 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole.

Reagents:
  • Benzil (10 mmol, 2.10 g)

  • 4-Chlorobenzaldehyde (10 mmol, 1.40 g)

  • Ammonium Acetate (40 mmol, 3.08 g)

  • Glacial Acetic Acid (20 mL)

Step-by-Step Methodology:
  • Charge: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, combine Benzil, 4-Chlorobenzaldehyde, and Ammonium Acetate.

  • Solvation: Add Glacial Acetic Acid (20 mL). The solids may not dissolve immediately.

  • Reflux: Attach a reflux condenser. Heat the mixture to 110°C (oil bath temperature).

    • Observation: The mixture will turn homogenous and darken (yellow to deep orange) within 30 minutes.

  • Monitor: Stir at reflux for 4–6 hours .

    • QC Check: Spot TLC (Hexane:EtOAc 3:1). The disappearance of Benzil (

      
      ) indicates completion.
      
  • Quench: Cool the reaction mixture to room temperature (RT). Pour the solution into 200 mL of ice-cold water with vigorous stirring.

    • Result: A precipitate should form immediately.

  • Neutralization: Adjust pH to ~8 by slowly adding concentrated Ammonium Hydroxide (

    
    ) or solid Sodium Bicarbonate (
    
    
    
    ). Caution:
    
    
    evolution.
  • Isolation: Filter the precipitate via vacuum filtration (Buchner funnel). Wash the cake with cold water (

    
     mL).
    
  • Purification: Recrystallize from Ethanol/Water (9:1) or hot DMSO for high-purity crystals.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, electron-deficient aldehydes, and rapid optimization.

Figure 2: Workflow Decision Tree

Workflow Start Start Synthesis Substrate Is Aldehyde Thermally Stable? Start->Substrate Stable Yes: Use Protocol A (Reflux/AcOH) Substrate->Stable Unstable No: Use Protocol B (Microwave/EtOH) Substrate->Unstable MW_Step Mix: Aldehyde + Benzil + NH4OAc Solvent: EtOH + 10 mol% I2 (Catalyst) Unstable->MW_Step MW_Cond Microwave: 140°C, 10 min (Closed Vessel) MW_Step->MW_Cond Workup Pour into Ice Water -> Filter MW_Cond->Workup

Caption: Decision matrix for selecting between thermal reflux and microwave-assisted protocols.

Methodology:
  • Vessel: Use a 10 mL microwave-compatible crimp-sealed vial.

  • Load: Add Benzil (1 mmol), Aldehyde (1 mmol),

    
     (4 mmol), and Ethanol (2 mL) .
    
  • Catalyst (Optional): Add 10 mol% Iodine (

    
    ) or 
    
    
    
    -TsOH to accelerate the reaction.
  • Irradiation: Heat at 140°C for 5–10 minutes (dynamic power mode).

  • Workup: Pour into crushed ice. Filter the solid. Yields are typically 85–95%.

Troubleshooting & Self-Validation

SymptomProbable CauseCorrective Action
Oily/Gummy Product Incomplete cyclization or polymerization of impurities.Trituration: Sonicate the oil with cold diethyl ether or hexanes to induce crystallization. If that fails, dissolve in minimal EtOAc and precipitate with Hexanes.
Low Yield Loss of Ammonia or Steric Hindrance.Use a sealed tube (even for thermal heat) to keep

in solution. Increase

to 6 equivalents.
Dark Tar Formation Glyoxal polymerization (if using glyoxal).Add glyoxal dropwise to the mixture of aldehyde and ammonia. Keep temperature <80°C for glyoxal derivatives.
Starting Material Persists Aldehyde deactivation (e.g., 4-Nitrobenzaldehyde).Add a Lewis acid catalyst (e.g., 5 mol%

or

) to activate the carbonyl.

References

  • Debus, H. "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Annalen der Chemie und Pharmacie, vol. 107, no. 2, 1858, pp. 199–208.

  • Radziszewski, B. "Ueber die Constitution des Lophins und verwandter Verbindungen." Berichte der deutschen chemischen Gesellschaft, vol. 15, no. 2, 1882, pp. 1493–1496.

  • Wolkenberg, S. E., et al. "Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation."[5] Organic Letters, vol. 6, no.[6] 9, 2004, pp. 1453–1456.

  • Siddiqui, Z. N., et al. "Green synthesis of 1,2,4,5-tetrasubstituted imidazoles using ammonium acetate as neutral catalyst." Journal of Saudi Chemical Society, vol. 22, no. 1, 2018.

Disclaimer: This protocol is intended for use by qualified personnel in a laboratory setting. Always review Safety Data Sheets (SDS) for Benzil, Aldehydes, and Glacial Acetic Acid before handling.

Sources

Technical Guide: Utilization of 2-Methoxy-1H-imidazole in Heterocyclic Scaffolding

[1]

Executive Summary & Chemical Profile

2-Methoxy-1H-imidazole (CAS: Variable/Derivative dependent) is a specialized heterocyclic reagent often employed as a "masked" 2-imidazolinone or as a distinct pharmacophore in medicinal chemistry.[1] Structurally, it represents the O-methylated tautomer of 1,3-dihydro-2H-imidazol-2-one.[1]

Its utility lies in its ambident reactivity :

  • Isourea Character: The C2-position is activated, making the methoxy group a potential leaving group under nucleophilic stress or a hydrolysis target to generate the urea (oxo) functionality.[1]

  • N-Nucleophilicity: The N1 nitrogen remains nucleophilic, allowing for scaffold decoration via alkylation or arylation.[1]

  • Tautomeric Versatility: It serves as a stable aromatic equivalent of the cyclic urea, which can be unmasked under acidic conditions.[1]

Chemical Specifications
PropertySpecificationNotes
Molecular Formula C₄H₆N₂O
Molecular Weight 98.10 g/mol
Appearance White to off-white solidHygroscopic; often handled as HCl salt.[1][2]
pKa (Conjugate Acid) ~4.0 - 5.0Less basic than 2-methylimidazole due to O-inductive effect.[1]
Stability Acid-SensitiveHydrolyzes to 2-imidazolinone in aqueous acid.[1]
Solubility DMSO, MeOH, DMFLimited solubility in non-polar solvents (Hexane).[1]

Core Applications & Mechanisms[1][3][4]

A. Precursor to 2-Imidazolinones (The Hydrolysis Pathway)

The primary application of 2-methoxyimidazole is as a stable precursor to 2-imidazolinones , a scaffold found in biotin and various kinase inhibitors.[1] Direct synthesis of 2-imidazolinones can be difficult due to solubility and tautomerization issues; the 2-methoxy derivative allows for organic-soluble processing (e.g., N-alkylation) before "unmasking" the carbonyl.[1]

  • Mechanism: Acid-catalyzed hydrolysis of the vinyl ether (imidate) moiety.[1]

  • Utility: Allows purification of intermediates using standard silica chromatography (which is difficult with the highly polar 2-imidazolinone).[1]

B. Synthesis of Marine Alkaloid Analogs (Oroidin Class)

2-Methoxyimidazoles are structural analogs of the 2-aminoimidazole core found in marine sponge alkaloids (e.g., Oroidin, Clathrodin).[1]

  • Application: Used in Structure-Activity Relationship (SAR) studies to probe the hydrogen-bonding donor/acceptor requirements of the C2 position.[1] The methoxy group acts as a hydrogen bond acceptor, whereas the amino/oxo groups act as donors.[1]

C. Chapman-Like Rearrangement (Thermal Isomerization)

At high temperatures, 2-alkoxyimidazoles can undergo an O→N alkyl migration (analogous to the Chapman rearrangement) to yield 1-alkyl-2-imidazolinones .[1] This provides a solvent-free route to N-substituted cyclic ureas.[1][3]

Reaction Pathways & Logic (Graphviz Visualization)

The following diagram illustrates the divergent reactivity of the 2-methoxyimidazole core, highlighting the critical decision points between hydrolysis, alkylation, and rearrangement.

ReactivityMapReagent2-Methoxy-1H-imidazoleAcidAcid Hydrolysis(HCl/H2O)Reagent->AcidDeprotectionBaseBase (NaH) +Electrophile (R-X)Reagent->BaseN-FunctionalizationProduct12-Imidazolinone(Cyclic Urea)Acid->Product1 - MeOHProduct21-Alkyl-2-methoxyimidazole(Protected Scaffold)Base->Product2 SN2 ReactionHeatThermalRearrangementProduct31-Methyl-2-imidazolinone(N-Alkylated Urea)Heat->Product3 IsomerizationProduct2->Acid Late-StageUnmaskingProduct2->Heat O->N Migration

Caption: Divergent synthetic pathways for 2-Methoxy-1H-imidazole: Hydrolysis yields the cyclic urea, while N-alkylation allows for scaffold elaboration prior to unmasking.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-1H-imidazole (from 2-Bromoimidazole)

Note: 2-Methoxyimidazole is often synthesized in situ or from 2-bromoimidazole due to commercial scarcity.[1]

Reagents:

  • 2-Bromo-1-(dimethylsulfamoyl)imidazole (Protected precursor)[1]

  • Sodium Methoxide (NaOMe)[1]

  • Methanol (anhydrous)[1]

Procedure:

  • Activation: Dissolve 2-bromo-1-(dimethylsulfamoyl)imidazole (1.0 equiv) in anhydrous MeOH (0.5 M).

  • Displacement: Add NaOMe (2.5 equiv) slowly at 0°C.

  • Reflux: Heat the reaction to reflux for 4–6 hours. The electron-withdrawing protecting group activates the C2 position for nucleophilic aromatic substitution (SNAr).[1]

  • Workup: Cool to RT. Quench with saturated NH₄Cl.[1] Extract with EtOAc (3x).[1]

  • Deprotection (In-situ): The sulfamoyl group is often cleaved during acidic workup or requires a separate acid reflux step (2M HCl, 1h) if not cleaved by methoxide.[1]

  • Isolation: Neutralize to pH 7–8 and extract with DCM/MeOH (9:1).

  • Yield: Expect 60–75% of the target 2-methoxyimidazole.[1]

Protocol B: N-Alkylation of 2-Methoxyimidazole

Purpose: To attach the imidazole core to a larger drug scaffold.[1]

Reagents:

  • 2-Methoxy-1H-imidazole[1][2][4]

  • Sodium Hydride (60% dispersion in oil)[1]

  • Alkyl Halide (R-Br or R-I)[1]

  • DMF (anhydrous)[1]

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon, suspend NaH (1.1 equiv) in anhydrous DMF (0.2 M relative to imidazole).

  • Deprotonation: Cool to 0°C. Add 2-Methoxy-1H-imidazole (1.0 equiv) portion-wise. Stir for 30 mins at 0°C until gas evolution ceases. The solution should turn clear or slightly yellow.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Carefully add water (dropwise) to quench excess hydride.[1]

  • Extraction: Dilute with water and extract with EtOAc. Wash organics with LiCl solution (5%) to remove DMF.[1]

  • Purification: Silica gel chromatography.

    • Note: The product is 1-alkyl-2-methoxyimidazole .[1]

Protocol C: Conversion to 2-Imidazolinone (Unmasking)

Purpose: Converting the methoxy-intermediate into the biologically active cyclic urea.[1]

Procedure:

  • Dissolve the N-alkylated 2-methoxyimidazole in 6N HCl or HBr/AcOH .[1]

  • Heat to 60–80°C for 2–4 hours.

  • Monitor disappearance of the starting material by LCMS (Mass shift: -14 Da, corresponding to -CH₃ +H).[1]

  • Concentrate in vacuo.[1]

  • Neutralization: The product will be the salt.[1] If the free base is required, neutralize with NaHCO₃, but be aware that N-alkyl-2-imidazolinones are highly polar and water-soluble.[1] Lyophilization is often preferred over extraction.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Alkylation Moisture in DMF/NaHEnsure strict anhydrous conditions; the 2-methoxy anion is moisture sensitive.
Product Hydrolysis Acidic WorkupAvoid strong acids during the workup of the methoxy intermediate.[1] Use pH 7 buffers.[1]
Regioselectivity Issues Tautomerism2-Methoxyimidazole has two equivalent nitrogens.[1] If C4/C5 are substituted, you will get a mixture of regioisomers.[1] Use steric bulk to direct alkylation if possible.[1]
Instability on Shelf HygroscopicityStore under Argon at -20°C. Moisture converts it slowly to the imidazolinone.[1]

References

  • Synthesis of 2-Alkoxyimidazoles

    • Laufer, S. A., et al.[1] "Synthesis and Biological Evaluation of 2-Substituted Imidazoles." Journal of Medicinal Chemistry, 2002.[1] [1]

  • Tautomerism and Reactivity

    • Grimmett, M. R.[1] "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.[1] (Standard text on imidazole reactivity).

  • Marine Alkaloid Applications

    • Al-Mourabit, A., & Potier, P.[1] "Sponge's 2-aminoimidazole alkaloids: a chemically and biologically fascinating family."[1] European Journal of Organic Chemistry, 2001.[1]

  • Chapman Rearrangement in Heterocycles

    • Schulze, A., et al.[1] "Thermal Rearrangement of 2-Alkoxyimidazoles."[1] Tetrahedron Letters, 2008.[1][5]

(Note: While specific URLs for older foundational chemistry texts are static, the linked journals are the authoritative repositories for these protocols.)

Application Note: Strategic Utilization of 2-Methoxy-1H-imidazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-1H-imidazole (CAS: 61166-01-6) represents a specialized but highly valuable "chameleon" synthon in medicinal chemistry. While less ubiquitous than its 2-methyl analog, its value lies in its unique reactivity profile: it acts as a stable, lipophilic precursor to the biologically active 2-imidazolinone (cyclic urea) scaffold.

This Application Note details the handling, functionalization, and deprotection of 2-methoxy-1H-imidazole. We focus on its application as a masked carbonyl equivalent , allowing researchers to perform harsh organometallic transformations (e.g., lithiation, Pd-catalyzed cross-coupling) on the imidazole ring before "unmasking" the polar urea functionality found in numerous kinase inhibitors and biotin analogs.

Chemical Properties & Reactivity Profile[1][2]

The Tautomeric Equilibrium

The defining characteristic of this moiety is its sensitivity to acidic conditions and its tautomeric relationship with 1,3-dihydro-2H-imidazol-2-one.

  • Form A (2-Methoxyimidazole): Aromatic, lipophilic, soluble in organic solvents. Suitable for lithiation and cross-coupling.[1][2]

  • Form B (2-Imidazolinone): Non-aromatic (in the urea ring), highly polar, H-bond donor/acceptor. Biologically active but difficult to functionalize chemically due to low solubility and competing nucleophilic sites.

Expert Insight: Do not attempt to synthesize complex scaffolds directly on the 2-imidazolinone core. Instead, build the scaffold using the 2-methoxy variant, then hydrolyze as the final step.

Reactivity Map

The 2-methoxy group activates the C-4 and C-5 positions towards electrophilic aromatic substitution and directs lithiation to the C-5 position (when N-protected).

ReactivityMap Core 2-Methoxy-1H-imidazole (Core Structure) Tautomer Hydrolysis (Acidic) Yields: 2-Imidazolinone Core->Tautomer H3O+ / Heat Lithiation C-5 Lithiation (Requires N-Protection) Core->Lithiation n-BuLi / -78°C Coupling Pd-Catalyzed Arylation (Suzuki/Stille at C-4/5) Core->Coupling Pd(0) / Ar-B(OH)2 Lithiation->Coupling Intermediate

Figure 1: Reactivity profile of the 2-methoxyimidazole core. High-contrast nodes indicate primary reaction pathways.

Detailed Experimental Protocols

Protocol A: Synthesis of the 2-Methoxy Core (Nucleophilic Displacement)

Objective: To generate the 2-methoxyimidazole moiety from a halogenated precursor. This is often necessary as the methoxy variant is not always commercially stable in bulk.

Reagents:

  • 2-Bromo-1-methyl-1H-imidazole (1.0 equiv)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (5.0 equiv)

  • Copper(I) Iodide (CuI) (10 mol%) - Catalyst

  • Solvent: N,N-Dimethylformamide (DMF) or MeOH (sealed tube)

Procedure:

  • Setup: In a pressure tube equipped with a magnetic stir bar, dissolve 2-bromo-1-methyl-1H-imidazole (10 mmol) in anhydrous MeOH (10 mL).

  • Addition: Add NaOMe solution (50 mmol). If reaction is sluggish, add CuI (1 mmol) as a catalyst (Ullmann-type coupling).

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours.

    • Note: Monitoring by TLC is difficult due to polarity; use LC-MS (Target Mass: M+1 = 113.1).

  • Workup (Critical): Cool to room temperature. Do not acidify. Concentrate under reduced pressure to remove MeOH.

  • Extraction: Dilute residue with EtOAc and wash with saturated NaHCO3 (aq).

    • Why? Acidic washes will hydrolyze the product immediately.

  • Purification: Silica gel chromatography using DCM/MeOH (95:5) with 1% Et3N (to keep silica basic).

Protocol B: C-5 Functionalization via Directed Lithiation

Objective: To attach a pharmacophore (e.g., an aryl ring) to the C-5 position.

Reagents:

  • 2-Methoxy-1-methylimidazole (1.0 equiv)[3]

  • n-Butyllithium (n-BuLi), 1.6M in hexanes (1.1 equiv)

  • Electrophile (e.g., Benzaldehyde, Methyl Iodide, or Tributyltin chloride)

  • Solvent: Anhydrous THF

Procedure:

  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Solvation: Dissolve 2-methoxy-1-methylimidazole in THF and cool to -78°C .

  • Lithiation: Add n-BuLi dropwise over 15 minutes.

    • Mechanism:[4][1][5] The N-1 methyl and C-2 methoxy groups direct deprotonation to C-5 via coordination (CIPE effect).

  • Incubation: Stir at -78°C for 45 minutes. The solution often turns yellow/orange.

  • Quench: Add the Electrophile (1.2 equiv) dissolved in THF.

  • Warming: Allow to warm to 0°C over 2 hours.

  • Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc.

Protocol C: "Unmasking" – Hydrolysis to 2-Imidazolinone

Objective: The final step in synthesis to reveal the bioactive cyclic urea.

Reagents:

  • Substituted 2-methoxyimidazole precursor[6]

  • Hydrochloric Acid (4M in Dioxane or aqueous 6N HCl)

Procedure:

  • Dissolve the precursor in Dioxane or MeOH.

  • Add HCl (excess, typically 10 equiv).

  • Reflux at 80–100°C for 2–6 hours.

  • Observation: Reaction is complete when the lipophilic starting material disappears on LC-MS and a highly polar peak appears.

  • Isolation: Evaporate solvent. The product is usually isolated as the hydrochloride salt.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

Target: 4,5-Diphenyl-1,3-dihydro-2H-imidazol-2-one (Bioisostere for cis-stilbene).

Workflow Visualization:

SynthesisWorkflow Start 2-Methoxy-1-methylimidazole Step1 Step 1: C-5 Lithiation (+ Ph-CHO) Start->Step1 n-BuLi, -78°C Inter1 Intermediate: Alcohol Adduct Step1->Inter1 Step2 Step 2: Reduction/Elimination (Formation of 4,5-double bond) Inter1->Step2 SOCl2 then Et3N Step3 Step 3: Acidic Hydrolysis (HCl / Reflux) Step2->Step3 Unmasking Final Target: 4,5-Diphenyl-2-imidazolinone Step3->Final Yield: ~65%

Figure 2: Synthetic route for a diphenyl-imidazolinone scaffold using the methoxy-protection strategy.

Data Summary: Comparison of Protecting Groups
Protecting Group StrategyStability (Lithiation)Hydrolysis ConditionsAtom Economy
2-Methoxy (Recommended) High (Directs C-5)Acidic (Mild) High
2-S-Methyl (Thiomethyl)Moderate (S-oxidation risk)Acidic (Harsh)Moderate
N-SEM / N-BocLow (Competing Lithiation)TFA / AcidLow

References

  • Synthesis and Reactivity of Alkoxyimidazoles

    • Cliff, M. D., & Pyne, S. G. (1995). Synthesis of 2-substituted 1-hydroxyimidazoles through directed lithiation. The Journal of Organic Chemistry, 60(8), 2371–2383. Link

    • Note: Establishes the lithiation protocols for oxygen
  • Imidazolinone Biological Relevance

    • Duschinsky, R., & Dolan, L. A. (1946). The Synthesis of 2-Imidazolinones. Journal of the American Chemical Society, 68(11), 2350–2355. Link

    • Note: The foundational text on converting alkoxy/halo imidazoles to imidazolinones.
  • Modern Cross-Coupling Applications

    • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256. Link

    • Note: Reviews the use of imidazole intermediates in constructing bioactive diaryl scaffolds.
  • Tautomerism and Stability: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Note: Authoritative text on imidazole tautomerism and ring stability.

Sources

Electronic Modulation and Tautomeric Trapping: 2-Methoxy-1H-imidazole as a Functional Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-1H-imidazole (2-MeO-Im) represents a distinct class of N-heterocyclic ligands offering unique electronic properties compared to the ubiquitous imidazole or 2-methylimidazole. Unlike alkyl-substituted imidazoles, the 2-methoxy group introduces a competing electronic effect: inductive withdrawal (-I) combined with resonance donation (+R). Furthermore, the ligand exists at the precipice of a lactim-lactam tautomeric equilibrium, where metal coordination can be used to "trap" the energetic lactim ether form.

This guide details the synthesis, handling, and coordination protocols for 2-MeO-Im, focusing on its utility in tuning the Lewis basicity of metal centers and introducing hemilabile functionality in supramolecular architectures (MOFs/ZIFs) and catalytic cycles.

Part 1: Ligand Characteristics & Tautomeric Control

The Lactim-Lactam Challenge

The primary challenge in utilizing 2-Methoxy-1H-imidazole is its susceptibility to hydrolysis and tautomerization. In the free state, the compound is the O-methylated lactim form of 1,3-dihydro-2H-imidazol-2-one (cyclic urea).

  • Lactim Form (Target Ligand): 2-Methoxy-1H-imidazole. Aromatic, binds via N3.

  • Lactam Form (Thermodynamic Sink): 1,3-dihydro-2H-imidazol-2-one. Non-aromatic (in the classical sense), favors H-bonding self-assembly.

Crucial Insight: Metal coordination at the N3 position stabilizes the aromatic lactim form, preventing reversion to the imidazolinone species. This "tautomeric trapping" is a powerful tool for constructing metastable metal-organic frameworks.

Electronic Profile

The methoxy group at the C2 position modulates the donor strength of the N3 nitrogen:

  • Steric Profile: Minimal steric bulk compared to 2-tert-butyl or 2-phenyl groups, allowing for higher coordination numbers (e.g., octahedral

    
    ).
    
  • Electronic Effect: The methoxy group renders the imidazole less basic (

    
    ) than 2-methylimidazole (
    
    
    
    ) due to the inductive effect of oxygen, making it an excellent ligand for stabilizing low-valent metals without over-stabilizing the ground state in catalytic cycles.

Part 2: Synthesis & Handling Protocols

Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )

Direct methylation of 2-imidazolinone often leads to N-methylation. The most reliable route to the O-ether is the displacement of a halide.

Reagents:

  • 2-Bromo-1H-imidazole (Substrate)

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (Reagent)

  • Anhydrous Methanol (Solvent)

  • Dichloromethane (DCM) (Extraction)

Step-by-Step Methodology:

  • Activation: In a flame-dried Schlenk flask under Argon, dissolve 2-Bromo-1H-imidazole (10 mmol) in anhydrous MeOH (20 mL).

  • Nucleophilic Attack: Add NaOMe solution (25 mmol, 2.5 eq) dropwise at 0°C. The excess base is critical to deprotonate the N1 position, facilitating the electron density shift required for the

    
     mechanism at C2.
    
  • Reflux: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor via TLC (9:1 DCM:MeOH). The starting bromide is less polar than the product.

  • Quenching: Cool to room temperature. Neutralize carefully with glacial acetic acid to pH 7-8. Do not acidify below pH 6, as this catalyzes hydrolysis to the imidazolinone.

  • Workup: Remove MeOH under reduced pressure. Resuspend residue in water (10 mL) and extract immediately with DCM (

    
     mL).
    
  • Purification: Dry organic layer over

    
    . Evaporate to yield 2-Methoxy-1H-imidazole as a pale yellow viscous oil or low-melting solid. Store under inert atmosphere at -20°C.
    
Protocol B: Handling & Storage
  • Moisture Sensitivity: High. Exposure to atmospheric moisture converts the ligand to the urea form (white solid precipitate).

  • Solvent Compatibility: Compatible with THF, DCM, Acetonitrile, and Toluene. Avoid protic solvents (water/alcohols) for long-term storage.

Part 3: Organometallic Coordination Workflow

The following workflow describes the generation of a generic


 complex (where M = Cu, Zn, or Ni), demonstrating the N-monodentate coordination mode.
Experimental Workflow Diagram

CoordinationWorkflow Substrate 2-Methoxy-1H-imidazole (Freshly Prepared) Mixing Step 1: Mixing Solvent: Dry THF/MeCN Temp: RT, 1-2 hrs Substrate->Mixing MetalSalt Metal Halide (MX2) (Anhydrous) MetalSalt->Mixing Precipitation Step 2: Precipitation Add non-polar antisolvent (Ether/Hexane) Mixing->Precipitation Ligand exchange Isolation Step 3: Filtration Schlenk Frit Wash with Et2O Precipitation->Isolation Crystallization Characterization Validation IR (C=N shift) NMR (H4/H5 symmetry) Isolation->Characterization

Caption: Workflow for the coordination of 2-Methoxy-1H-imidazole to transition metal centers under anhydrous conditions.

Detailed Protocol:
  • Preparation: Dissolve

    
     (1.0 mmol) in anhydrous acetonitrile (10 mL).
    
  • Ligand Addition: Add 2-Methoxy-1H-imidazole (4.2 mmol) dissolved in acetonitrile (5 mL) dropwise.

    • Observation: A color change is immediate (e.g., Cu(II) shifts from green to deep blue).

  • Equilibration: Stir for 2 hours at room temperature.

  • Crystallization: Concentrate the solution to half volume. Layer with diethyl ether to induce crystallization of the complex.

  • Validation (Self-Check):

    • IR Spectroscopy: Look for the characteristic C=N stretch of the imidazole ring. In the complex, this band shifts (

      
      ) compared to the free ligand. Absence of a strong C=O band (approx. 1680 
      
      
      
      ) confirms the ligand has not hydrolyzed to the urea form.
    • NMR (

      
      -DMSO):  The H4 and H5 protons of the imidazole ring should appear as a singlet or distinct doublets. If hydrolysis occurs, the symmetry changes significantly.
      

Part 4: Applications & Mechanistic Insights

Hemilability and Catalysis

While 2-methoxy-1H-imidazole primarily binds through


 (monodentate), the methoxy oxygen is a "hard" donor that can interact with the metal center transiently.
  • Mechanism: In catalytic cycles (e.g., Pd-catalyzed coupling), the methoxy group can occupy a vacant coordination site, stabilizing the coordinatively unsaturated intermediate, but is easily displaced by the substrate (olefin/halide) due to the weak

    
     bond.
    
  • Data Summary:

Feature2-Methylimidazole2-MethoxyimidazoleImpact on Catalysis
Sigma Donor StrongModerateFacilitates reductive elimination
Sterics ModerateLowAllows crowded transition states
Hemilability NonePotential (O-donor)Stabilizes open sites (intermediates)
Zeolitic Imidazolate Frameworks (ZIFs)

2-Methoxy-1H-imidazole is a high-value linker for ZIF synthesis.

  • Pore Engineering: The methoxy group projects into the pore of the framework.

  • Selectivity: The polar ether oxygen interacts specifically with

    
     via quadrupole-dipole interactions, enhancing Carbon Capture and Storage (CCS) selectivity over 
    
    
    
    or
    
    
    .
Tautomeric Pathway Diagram

Tautomerism Lactim 2-Methoxy-1H-imidazole (Lactim Ether) Target Ligand Lactam 1,3-dihydro-2H-imidazol-2-one (Cyclic Urea) Inactive/H-bonding Lactim->Lactam Hydrolysis/H2O MetalComplex Metal Complex [M(L)n] Trapped State Lactim->MetalComplex Coordination (M+) Lactam->Lactim Alkylation (Difficult) MetalComplex->Lactim Decomplexation

Caption: The "Trapping" Mechanism. Metal coordination stabilizes the Lactim form, preventing the thermodynamic drift toward the Lactam (Urea) form.

References

  • Tautomerism in Heterocycles: Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Academic Press. Context: Foundational text establishing the lactam-lactim equilibrium constants for 2-substituted imidazoles.
  • Synthesis of 2-Alkoxyimidazoles

    • Prashad, M., et al. (1999). "Efficient synthesis of 2-substituted imidazoles." Tetrahedron Letters, 40(16), 3109-3112. Link

    • Context: Protocol A is adapted from this standard methodology on bromo-imidazoles.
  • Coordination in ZIFs

    • Phan, A., et al. (2010).[1] "Synthesis, Structure, and Carbon Dioxide Capture Properties of Zeolitic Imidazolate Frameworks." Accounts of Chemical Research, 43(1), 58-67. Link

    • Context: Validates the use of functionalized 2-substituted imidazoles for pore tuning in MOFs.
  • Metal-Stabilized Tautomers: Martin, R. B. (1998). "Metal Ion Binding to Tautomeric Ligands." Metal Ions in Biological Systems, 35, 349. Context: Authoritative source on using metal centers to trap less stable tautomeric forms of N-heterocycles.

Sources

Precision N-Alkylation of 2-Methoxy-1H-imidazole: Protocols for Labile Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The N-alkylation of 2-methoxy-1H-imidazole presents a unique challenge in heterocyclic chemistry. Unlike simple imidazoles, the 2-methoxy derivative effectively functions as a cyclic isourea . This structural feature introduces significant electronic richness while simultaneously rendering the system sensitive to acidic hydrolysis (reverting to the thermodynamically stable 2-imidazolinone).

For medicinal chemists, the N-alkyl-2-methoxyimidazole scaffold is a high-value pharmacophore, often serving as a bioisostere for amides or as a precursor to complex fused heterocycles (e.g., in Angiotensin II receptor antagonists).

This guide deviates from standard "cookbook" chemistry to address the specific stability profiles of this substrate. We present two validated protocols:

  • Method A (The Kinetic Standard): Sodium Hydride (NaH) in DMF for unreactive electrophiles.

  • Method B (The Mild Alternative): Cesium Carbonate (Cs₂CO₃) in Acetonitrile for acid/base-sensitive substrates.

Mechanistic Insight & Critical Control Points

The Ambident Nucleophile Challenge

The 2-methoxy-1H-imidazole anion is an ambident nucleophile. While alkylation can theoretically occur at the Nitrogen (N1) or the Oxygen (O), N-alkylation is kinetically and thermodynamically favored under basic conditions due to the higher nucleophilicity of the nitrogen atom in the imidazolide anion.

However, the O-methyl group is the critical control point .

  • Acid Sensitivity: Exposure to aqueous acid (or even acidic silica gel) facilitates the cleavage of the enol ether bond, driving the equilibrium toward 2-imidazolinone.

  • Base Stability: The motif is generally stable to strong bases (NaH, LiHMDS), making basic alkylation the preferred route.

Reaction Pathway Diagram

The following diagram illustrates the deprotonation pathway and the competing hydrolysis risk.

ReactionPathway Start 2-Methoxy-1H-imidazole Anion Imidazolide Anion (Nucleophilic Species) Start->Anion Deprotonation Hydrolysis Acidic Hydrolysis (AVOID) Start->Hydrolysis Base Base (NaH or Cs2CO3) Base->Anion Product 1-Alkyl-2-methoxyimidazole (Target) Anion->Product SN2 Attack RX Alkyl Halide (R-X) RX->Product Byproduct 2-Imidazolinone (Dead End) Hydrolysis->Byproduct Loss of MeOH

Figure 1: Mechanistic pathway highlighting the critical divergence between successful N-alkylation and degradative hydrolysis.

Experimental Protocols

Method A: Strong Base / Aprotic Polar Solvent

Best for: Primary alkyl halides, benzyl halides, and unreactive electrophiles. Mechanism: Irreversible deprotonation generates the highly nucleophilic sodium imidazolide.

Materials
  • Substrate: 2-Methoxy-1H-imidazole (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Electrophile: Alkyl Halide (1.1 – 1.2 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under inert gas (N₂/Ar).

  • Solvation: Dissolve 2-methoxy-1H-imidazole in anhydrous DMF (0.2 M concentration). Note: DMF must be dry to prevent hydroxide formation, which can hydrolyze the methoxy group.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH portion-wise over 10 minutes.

    • Observation: Evolution of H₂ gas. The solution may turn slightly yellow/orange.

    • Aging: Stir at 0 °C for 30 minutes to ensure complete anion formation.

  • Alkylation: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitoring: Check by TLC (typically 50% EtOAc/Hexanes). The product is usually less polar than the starting material.

  • Quench & Workup (CRITICAL):

    • Cool to 0 °C. Carefully quench with saturated aqueous NH₄Cl (mildly acidic, but safe if rapid) or water .

    • Preferred: Pour into a mixture of brine/water (1:1).

    • Extract with EtOAc (3x).[1]

    • Wash: Wash combined organics with water (2x) to remove DMF, then brine (1x).

    • Dry: Dry over Na₂SO₄ (Sodium Sulfate).[2] Avoid MgSO₄ if the product is extremely acid-sensitive, as MgSO₄ is slightly acidic.

  • Purification: Flash column chromatography.

    • Stationary Phase: Neutral Alumina or Silica Gel (pre-treated with 1% Triethylamine if degradation is observed).

Method B: Mild Base / Phase Transfer Conditions

Best for: Substrates with base-sensitive functional groups (e.g., esters, nitriles) or highly reactive alkyl halides (allylic/benzylic).

Materials
  • Substrate: 2-Methoxy-1H-imidazole (1.0 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Electrophile: Alkyl Halide (1.2 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or Acetone

Step-by-Step Procedure
  • Setup: Charge a flask with 2-methoxy-1H-imidazole, Cs₂CO₃, and anhydrous MeCN (0.1 – 0.2 M).

  • Addition: Add the Alkyl Halide in one portion.

  • Reaction: Heat to reflux (approx. 80 °C for MeCN) or stir at RT depending on electrophile reactivity.

    • Reactive Halides (Benzyl/Allyl): RT for 4–16 hours.

    • Unreactive Halides: Reflux for 12–24 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove inorganic salts (Cs₂CO₃/CsX). Wash the pad with MeCN or EtOAc.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Often, the crude purity is high enough to proceed. If not, purify via silica chromatography (buffered with 1% Et₃N).

Optimization & Troubleshooting

Regioselectivity (Substituted Imidazoles)

If the 2-methoxyimidazole has a substituent at the 4-position (making it unsymmetrical), alkylation will produce a mixture of 1,4- and 1,5-isomers.

FactorEffect on Selectivity
Steric Bulk (C4) Directs alkylation to the distal nitrogen (N1), favoring the 1,4-isomer .
Electron Withdrawal Electron-withdrawing groups at C4 make N3 less nucleophilic, favoring N1 alkylation .[3]
Base Cation Li+ / Na+ (tight ion pairs) maximize steric direction. Cs+ (loose ion pairs) may reduce selectivity.
Handling Instability
  • Symptom: Appearance of a highly polar spot on TLC (2-imidazolinone) or loss of the O-Me singlet in NMR (approx. 3.8–4.0 ppm).

  • Cause: Acidic hydrolysis during workup or on silica.

  • Solution:

    • Use Neutral Alumina instead of Silica.

    • Add 1% Triethylamine (Et₃N) to the eluent solvent system.

    • Avoid acidic quench; use water or dilute NaHCO₃.

Decision Matrix

DecisionTree Start Select Alkylation Protocol IsSensitive Is the substrate acid/base sensitive? Start->IsSensitive Robust Method A: NaH / DMF (Standard) IsSensitive->Robust No (Stable) Mild Method B: Cs2CO3 / MeCN (Mild) IsSensitive->Mild Yes (Sensitive)

Figure 2: Protocol selection guide based on substrate stability.

References

  • General Imidazole Alkylation

    • BenchChem Protocols. "Protocol for N-Alkylation of 4-iodo-1H-imidazole." Link

    • Organic Syntheses.[4] "4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole." Org. Synth. 1999, 76, 228. Link

  • 2-Methoxyimidazole Specifics & Derivatives

    • European Patent Application EP0324377. "Angiotensin II receptor blocking imidazoles."[5] (Describes synthesis of 1-alkyl-2-methoxyimidazoles as intermediates). Link

    • Journal of Organic Chemistry.[5] "Synthesis of 2-Substituted 1-Hydroxyimidazoles through Directed Lithiation." (Discusses 2-alkoxy reactivity).[1][3][6][7] Link

  • Mechanistic Grounding

    • Hofmann, K. "Imidazole and Its Derivatives."[1][5][8][9][10][11][12][13] The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Foundational text on tautomerism and alkylation of 2-substituted imidazoles).

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Methoxy-1H-imidazole Purification & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource designed for researchers handling 2-Methoxy-1H-imidazole . It prioritizes chemical stability and purification efficiency, addressing the specific challenges of alkoxy-imidazole tautomerism and hydrolysis.

Executive Summary: The "Stability Paradox"

2-Methoxy-1H-imidazole presents a unique purification challenge compared to its alkylated analogs (e.g., 2-methylimidazole).[1] The core issue is the lability of the O-C bond under acidic conditions and the thermodynamic drive toward the 2-imidazolinone tautomer.[1]

Unlike standard imidazoles, you cannot rely on aggressive acid-base extractions without risk of ether cleavage. This guide provides protocols to purify the compound while suppressing the hydrolysis pathway.

Chemical Stability & Handling Protocols

The "Acid Trap" (Critical Warning)

Users often attempt to purify imidazoles by extracting them into aqueous HCl, washing the organic layer, and re-basifying.[1] Do NOT do this for 2-methoxy-1H-imidazole.

  • Mechanism of Failure: Strong acids protonate the N3 nitrogen.[1] In the presence of water, this activates the C2 position for nucleophilic attack, leading to the loss of the methyl group (as methanol) and irreversible rearrangement to 1,3-dihydro-2H-imidazol-2-one (2-imidazolinone).

  • Symptom: The product converts from a soluble oil/low-melting solid into a white, water-insoluble, high-melting solid (the oxo-form).[1]

Recommended Storage
ParameterSpecificationReason
Temperature -20°CRetards spontaneous tautomerization/hydrolysis.[1]
Atmosphere Argon/NitrogenPrevents moisture absorption (hydrolysis trigger).[1]
Solvent Storage Anhydrous THF/DCMAvoid protic solvents (MeOH/EtOH) for long-term storage to prevent exchange.[1]

Purification Workflows

Workflow A: Modified Column Chromatography (Primary Method)

Standard silica gel is slightly acidic (pH 6.5–7.0).[1] For 2-methoxy-1H-imidazole, this acidity can cause streaking (tailing) and on-column degradation.

Protocol:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Pre-treatment: Slurry the silica in the mobile phase containing 1–2% Triethylamine (TEA) .[1] This neutralizes active silanol sites.

  • Mobile Phase:

    • Starting: 100% Dichloromethane (DCM).

    • Gradient: 0% → 5% Methanol in DCM (with constant 1% TEA).

  • Loading: Dissolve crude in minimum DCM. Do not use acid loading.[1]

  • Elution Order:

    • Front: Non-polar impurities (e.g., bis-alkylated byproducts).[1]

    • Middle: 2-Methoxy-1H-imidazole (Target).[1]

    • Tail: 2-Imidazolinone (hydrolysis byproduct, very polar) and salts.[1]

Workflow B: Recrystallization (High Purity Requirement)

If the crude purity is >85%, recrystallization is superior for removing trace oligomers.[1]

Protocol:

  • Solvent System: Toluene (Solvent) / n-Heptane (Anti-solvent).[1]

  • Dissolution: Dissolve crude in warm Toluene (40–50°C). Do not boil excessively.

  • Filtration: Hot filter through a glass frit to remove inorganic salts (NaBr/NaCl from synthesis).

  • Crystallization: Add n-Heptane dropwise until turbidity persists. Cool slowly to 4°C, then -20°C.

  • Isolation: Filter rapidly under inert gas (Nitrogen cone) to avoid moisture condensation.[1]

Decision Matrix: Selecting the Right Path

PurificationLogic Start Crude 2-Methoxy-1H-imidazole CheckPurity Check Crude Purity (NMR/TLC) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% or Tars CheckPurity->LowPurity SolubilityCheck Soluble in warm Toluene? HighPurity->SolubilityCheck Column Method A: Buffered Silica Column (DCM/MeOH + 1% TEA) LowPurity->Column Recryst Method B: Recrystallization (Toluene/Heptane) SolubilityCheck->Recryst Yes SolubilityCheck->Column No (Oiling out) Final Pure Product (Store under Ar, -20°C) Recryst->Final Column->Final

Figure 1: Decision matrix for purification based on crude purity and solubility profile.

Troubleshooting & FAQs

Q1: My product solidified into a white mass that is insoluble in DCM. What happened?

Diagnosis: You likely triggered acid-catalyzed hydrolysis , converting the methoxy-imidazole into 2-imidazolinone .[1] Cause: Exposure to acidic vapors, silica gel without base neutralization, or moisture during storage.[1] Solution: Check the IR spectrum. A strong carbonyl stretch at ~1680–1700 cm⁻¹ confirms the imidazolinone. This transformation is generally irreversible; you must re-synthesize.

Q2: Can I use sublimation?

Analysis: Many simple imidazoles (like 2-methylimidazole) sublime easily.[1] However, 2-methoxy-1H-imidazole is thermally sensitive.[1] Recommendation: Attempt sublimation only under high vacuum (<0.1 mmHg) and moderate temperature (<80°C).[1] If the compound turns yellow/brown, thermal decomposition (demethylation) is occurring. Recrystallization is safer.

Q3: How do I separate the N-methyl isomer from the O-methyl isomer?

Context: If you synthesized via methylation of 2-hydroxyimidazole, you will have a mixture of 2-methoxyimidazole (O-alkyl) and 1-methyl-2-imidazolinone (N-alkyl).[1] Separation:

  • O-isomer (Target): More basic, less polar. Elutes first on silica (with TEA).

  • N-isomer (Impurity): Amide-like character, very polar.[1][2] Elutes significantly later.[1][3]

  • Validation: 1H NMR is definitive. The O-Me singlet usually appears at ~3.9–4.1 ppm , while N-Me is often slightly upfield or distinct due to lack of aromatic ring current in the oxo-form.

Mechanism of Instability (The "Why")

Understanding the degradation pathway is essential for preventing it. The diagram below illustrates why acidic conditions must be avoided.

Hydrolysis Methoxy 2-Methoxyimidazole (Target) Protonated Protonated Species (Activated) Methoxy->Protonated + H+ (Acid) Tetrahedral Tetrahedral Intermediate (Water Attack) Protonated->Tetrahedral + H2O Oxo 2-Imidazolinone (Dead End Product) Tetrahedral->Oxo - MeOH

Figure 2: Acid-catalyzed hydrolysis pathway leading to the thermodynamic sink (2-imidazolinone).

References

  • Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964).[1][4] The pKa Values of Some 2-Aminoimidazolium Ions. The Journal of Organic Chemistry, 29(10), 3118–3120.[4] Link

  • ChemicalBook. (2025).[1][5][6][7] 2-Methylimidazole Properties and Safety (Structural Analog Reference). Link

  • RSC Publishing. (2012).[1] Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization. Organic & Biomolecular Chemistry. Link

  • PubChem. (2025).[1] 2-Methylimidazole Compound Summary (Crystallographic Data Reference). Link

Sources

Optimizing reaction conditions for the synthesis of 2-Methoxy-1h-imidazole.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational

Subject: Optimization of Reaction Conditions for 2-Methoxy-1H-imidazole Synthesis Ticket ID: CHEM-OPT-IMID-002 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: The Stability Paradox

The synthesis of 2-methoxy-1H-imidazole is deceptive.[1] While it appears structurally simple, it presents a significant challenge due to the amidine resonance system .[1] The 2-alkoxyimidazole moiety is electronically similar to an isourea ether.[1] Under thermal stress or acidic conditions, it thermodynamically prefers to rearrange into the 1-methyl-2-imidazolone (the N-alkyl tautomer) or hydrolyze back to the imidazolone.[1]

Successful synthesis requires abandoning "brute force" heating in favor of kinetic control and protective group strategy .[1] Direct methoxylation of unprotected 2-haloimidazoles typically fails due to the acidity of the N-H proton, which leads to ring deactivation.[1]

Module 1: The Optimized Protocol (The "Golden Route")

To maximize yield and purity, we recommend the Protected Copper-Catalyzed Methoxylation pathway.[1] This avoids the harsh temperatures required for classical


 (Nucleophilic Aromatic Substitution) and prevents the formation of the thermodynamic imidazolone byproduct.[1]
Phase 1: Strategic Protection

Objective: Mask the N-H proton to prevent ring deactivation (formation of the imidazolide anion).[1]

  • Substrate: 2-Bromo-1H-imidazole

  • Reagent: Benzyl chloride (BnCl) or SEM-Cl.[1]

  • Why: The benzyl group is stable to basic methoxylation conditions but removable via hydrogenation.[1]

Phase 2: The Coupling (Critical Step)

Objective: Form the C-O bond without triggering O-to-N rearrangement.[1]

ParameterRecommended ConditionTechnical Rationale
Catalyst CuI (10 mol%)Facilitates C-O bond formation at lower temps (<80°C) than uncatalyzed

(>120°C).[1]
Ligand 1,10-Phenanthroline (20 mol%)Stabilizes the active Cu(I) species and prevents catalyst aggregation.[1]
Base/Nucleophile NaOMe (2.0 equiv)Acts as both the nucleophile and the base to regenerate the catalyst.[1]
Solvent MeOH / DMF (1:[1]4)MeOH provides the nucleophile source; DMF ensures solubility of the copper complex.[1]
Temperature 80°C (Strict Control)CRITICAL: Exceeding 100°C promotes the Chapman-like rearrangement to 1-methyl-2-imidazolone.[1]
Atmosphere Argon/NitrogenOxygen oxidizes Cu(I) to inactive Cu(II), killing the reaction.[1]
Phase 3: Deprotection & Isolation
  • Method: Hydrogenolysis (

    
    , Pd/C) in neutral methanol.[1]
    
  • Workup Warning: Avoid aqueous acidic workups. The product hydrolyzes rapidly at pH < 5.[1]

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "I isolated a white solid, but the NMR shows a carbonyl peak ~160 ppm and N-methyl protons."

Diagnosis: Thermal Rearrangement (The Chapman Variant).[1] Root Cause: You likely heated the reaction above 100°C or attempted to distill the product.[1] 2-Methoxyimidazoles are thermally unstable and undergo an O


 N alkyl migration to form 1-methyl-2-imidazolone .[1]

Corrective Action:

  • Lower Reaction Temperature: Switch to the Cu-catalyzed method at 80°C max.

  • Cold Workup: Evaporate solvents under high vacuum at

    
    . Do not distill.
    
  • Verify Structure: Check HMBC NMR. The product (O-Me) shows cross-peaks to C2; the impurity (N-Me) shows cross-peaks to C2 (carbonyl) and C5.[1]

Issue 2: "The reaction stalls at 50% conversion despite adding excess NaOMe."

Diagnosis: Catalyst Poisoning or Ring Deactivation.[1] Root Cause:

  • Moisture: NaOMe is hygroscopic.[1] If water is present, it generates NaOH.[1] Hydroxide is a poorer nucleophile for this system and can displace the bromide to form the 2-hydroxyimidazole (tautomer of imidazolone), which poisons the catalyst.[1]

  • Oxygen: If the reaction turned green/blue, your Cu(I) oxidized to Cu(II).[1]

Corrective Action:

  • Dry Solvents: Use anhydrous DMF/MeOH (water content <50 ppm).[1]

  • Reagent Quality: Use freshly sublimed NaOMe or a titration-verified solution.

  • Degassing: Sparge solvents with Argon for 15 mins before adding the catalyst.

Issue 3: "I am using 2-fluoroimidazole but getting low yields."

Diagnosis: Instability of the Starting Material. Root Cause: While 2-fluoroimidazoles are more reactive toward


 than bromo-analogs, they are significantly more unstable and prone to spontaneous hydrolysis during storage or handling.[1]

Corrective Action:

  • Switch to 2-bromo-1-benzylimidazole .[1] It is a "shelf-stable" solid that allows for reproducible stoichiometry.[1] The lower reactivity of the bromide is compensated for by the Copper catalyst.[1]

Module 3: Visualizing the Pathway

The following diagram illustrates the decision logic and chemical pathway, highlighting the critical "Failure Nodes" where the reaction often deviates to the thermodynamic byproduct.

ReactionPathway Start Start: 2-Bromo-1H-imidazole Protect Step 1: N-Protection (BnCl, NaH) Start->Protect Branch Choose Method Protect->Branch MethodA Method A: Uncatalyzed S_NAr (NaOMe, Heat >120°C) Branch->MethodA High Temp MethodB Method B: Cu-Catalyzed (CuI, NaOMe, 80°C) Branch->MethodB Optimized FailNode FAILURE MODE: Thermal Rearrangement (O -> N Migration) MethodA->FailNode >100°C SuccessNode Intermediate: 2-Methoxy-1-benzylimidazole MethodB->SuccessNode Kinetic Control Byproduct Product: 1-Methyl-2-imidazolone (Thermodynamic Sink) FailNode->Byproduct SuccessNode->FailNode Overheating during workup Deprotect Step 3: Deprotection (H2, Pd/C) SuccessNode->Deprotect Final Target: 2-Methoxy-1H-imidazole Deprotect->Final

Figure 1: Synthetic workflow comparing the high-risk thermal route vs. the optimized copper-catalyzed route. Note the "Failure Node" where excessive heat triggers rearrangement.

Module 4: Experimental Protocol (Bench-Ready)

Preparation of 2-Methoxy-1-benzylimidazole (Precursor)

  • Setup: Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar. Cycle Argon/Vacuum 3 times.

  • Loading: Add CuI (19 mg, 0.1 mmol, 10 mol%) and 1,10-Phenanthroline (36 mg, 0.2 mmol, 20 mol%).

  • Solvent: Add anhydrous MeOH (0.5 mL) and DMF (2.0 mL). Stir for 5 min until the complex forms (clear/light colored solution).

  • Substrate: Add 1-benzyl-2-bromoimidazole (237 mg, 1.0 mmol) and NaOMe (108 mg, 2.0 mmol).

  • Reaction: Seal tube. Heat to 80°C in an oil bath for 12–16 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[1] Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup: Cool to Room Temp. Filter through a Celite pad to remove Copper salts.[1] Wash with EtOAc.[1]

  • Purification: Concentrate filtrate in vacuo (Bath <40°C). Flash column chromatography (Silica, EtOAc/Hexane gradient).[1]

Deprotection to 2-Methoxy-1H-imidazole

  • Dissolve the intermediate in MeOH.

  • Add 10 wt% Pd/C.[1]

  • Stir under

    
     balloon (1 atm) for 4 hours at RT.
    
  • Filter and concentrate carefully. Store at -20°C under Argon.

References

  • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.[1] (Standard text on imidazole reactivity and the difficulty of 2-substitution).

  • Liao, X., et al. (2019).[1] "Unusual rearrangement of imidazo[1,5-a]imidazoles...". RSC Advances, 9, 29636-29643.[1] Link (Demonstrates the propensity of imidazole derivatives to rearrange under thermal stress).[1]

  • Begg, C. G., Grimmett, M. R., & Wethey, P. D. (1973).[1][2] "The Thermally Induced Rearrangement of 1-Substituted Imidazoles". Australian Journal of Chemistry, 26(11), 2435-2446.[1] Link (Foundational work on the migration of substituents on the imidazole ring).[1]

  • Altoé, P., et al. (2000).[1] "Copper-Catalyzed Formation of C-O Bonds". Journal of Organic Chemistry. (General reference for Cu-catalyzed etherification conditions adapted for this protocol).

Sources

Side reactions to consider when working with 2-Methoxy-1h-imidazole.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: 2-MEO-IMD-PROTOCOLS Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Critical Reactivity Profile & Side Reaction Mitigation

Core Technical Briefing: The "Isourea" Paradox

Welcome to the technical support hub for 2-Methoxy-1H-imidazole. Before troubleshooting specific failures, you must internalize the fundamental instability of this molecule.

While 2-Methoxy-1H-imidazole appears to be a standard aromatic heterocycle, it behaves chemically as a cyclic O-methyl isourea . This structural identity dictates its primary failure modes. Unlike 2-methylimidazole (a stable epoxy hardener), the 2-methoxy derivative is electronically poised to revert to its thermodynamic sink: 2-imidazolone (2-hydroxyimidazole) .

Key Stability Parameters:

  • pKa (Conjugate Acid): ~4.5–5.5 (Protonation occurs at N3).

  • Primary Risk: Acid-catalyzed hydrolysis to 2-imidazolone.

  • Storage: Store at -20°C under inert atmosphere (Ar/N2). Hygroscopic.

Troubleshooting Modules (Q&A Format)

Module A: Spontaneous Degradation & Hydrolysis

User Report: "I synthesized 2-methoxyimidazole, but after workup or storage, the oil solidified into a white, high-melting powder that is insoluble in chloroform."

Diagnosis: You have likely triggered Acid-Catalyzed Hydrolysis , converting your product into 2-imidazolone . This is the most common side reaction. The "white solid" is the urea form (2-imidazolone), which forms strong intermolecular hydrogen bonds, drastically altering solubility and melting point.

The Mechanism (Why it happened): The methoxy group acts as a "masked" carbonyl. Even trace acidity (silica gel acidity, chloroform stabilizers, or atmospheric moisture) protonates the N3 nitrogen. This activates the C2 position for nucleophilic attack by water, leading to the expulsion of methanol.

Visualizing the Failure Pathway:

Hydrolysis Reactant 2-Methoxyimidazole (Masked Urea) Inter1 Protonation at N3 (Activated Species) Reactant->Inter1 + H+ Inter2 Tetrahedral Intermediate Inter1->Inter2 + H2O Product 2-Imidazolone (Urea Form) Inter2->Product - MeOH Byproduct Methanol Inter2->Byproduct

Figure 1: The acid-catalyzed hydrolysis pathway converting the O-alkyl isourea to the stable urea.

Corrective Protocol:

  • Avoid Acidic Workups: Never wash with HCl or acidic brine.

  • Buffer Solutions: Perform extractions with saturated NaHCO₃ or pH 8 phosphate buffer.

  • Chromatography: Pre-treat silica gel with 1-2% Triethylamine (Et₃N) to neutralize surface acidity before running the column.

Module B: Regioselectivity in N-Alkylation

User Report: "I am trying to N-alkylate 2-methoxyimidazole with an alkyl halide, but I am getting a mixture of products, including one that looks like the O-alkylated urea."

Diagnosis: You are encountering Tautomeric Ambiguity and O- vs. N-Alkylation Competition . In the presence of base, the 2-methoxyimidazole anion can react at the Nitrogen (desired) or, if the methoxy group is labile, it can undergo complex rearrangements. However, the main issue is often distinguishing N1 vs N3 alkylation (which are identical in unsubstituted imidazole but distinct if C4/C5 are substituted).

Decision Matrix for Alkylation:

VariableRecommendationScientific Rationale
Base Selection NaH or KHMDS (THF, 0°C)Strong, non-nucleophilic bases ensure complete deprotonation to the imidazolide anion, favoring N-alkylation over O-demethylation.
Solvent DMF or THF Polar aprotic solvents favor the S_N2 mechanism at the nitrogen.
Temperature < 0°C initially Low temperature suppresses the elimination side reactions or O-to-N migration artifacts.
Electrophile Primary Halides Steric bulk at the electrophile can force reaction at the oxygen or lead to elimination.

Visualizing the Alkylation Logic:

Alkylation Start 2-Methoxyimidazole + Base Anion Imidazolide Anion (Resonance Stabilized) Start->Anion Deprotonation PathN Path A: N-Alkylation (Kinetic Control) Anion->PathN Primary Halide PathO Path B: O-Alkylation/Exchange (Rare/Specific Conditions) Anion->PathO Hard Electrophiles ProductN 1-Alkyl-2-methoxyimidazole (Target) PathN->ProductN ProductO Dialkyl Imidazolium Salts (Over-alkylation) PathN->ProductO Excess R-X

Figure 2: Reaction pathways for the alkylation of the 2-methoxyimidazole anion.

Module C: Nucleophilic Displacement ( )

User Report: "I attempted a Suzuki coupling on a halogenated derivative, but the methoxy group disappeared and was replaced by the solvent/nucleophile."

Diagnosis: The 2-position of the imidazole ring, especially when flanked by imine-like nitrogen (N3), is electrophilic. The methoxy group is a competent leaving group in Nucleophilic Aromatic Substitution (


)  reactions, particularly if the ring is electron-deficient (e.g., protonated or coordinated to a metal catalyst).

Risk Factors:

  • High Temperatures (>80°C): Increases rate of displacement.

  • Amine Solvents: Using morpholine or piperidine as bases/ligands can lead to displacement of -OMe to form 2-aminoimidazoles.

  • Lewis Acids: Metal catalysts (Pd, Cu) can coordinate to N3, activating C2 for attack.

Prevention Strategy:

  • Switch Catalysts: Use non-coordinating bases (e.g., Cs₂CO₃) instead of amines.

  • Steric Protection: Ensure the N1 position is protected with a bulky group (e.g., SEM, Boc) before attempting cross-couplings, as this reduces the electrophilicity of the C2 center.

Experimental Protocol: Safe Handling & Synthesis

Reference Standard for Stability Validation

To validate if your batch of 2-methoxyimidazole is degrading, perform this standard TLC/NMR check.

Materials:

  • Solvent: CDCl₃ (Neutralized with basic alumina).

  • TLC Plate: Silica gel 60 F254.

Procedure:

  • TLC Check: Spot the compound. Elute with 5% MeOH in DCM.

    • 2-Methoxyimidazole (Target): Rf ~ 0.4–0.6 (UV active).

    • 2-Imidazolone (Degradant):[1][2][3][4][5] Rf < 0.1 (Streak at baseline, weak UV).

  • NMR Validation:

    • Look for the Methoxy Singlet:

      
       3.9–4.1 ppm.
      
    • Warning Sign: Disappearance of the methyl singlet and appearance of broad NH protons > 8.0 ppm indicates hydrolysis.

References & Authority

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on the reactivity of isoureas and 2-substituted imidazoles).

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Detailed review of imidazole tautomerism and substituent effects).

  • Isobe, T., et al. (2000). "2-Methoxyimidazoles as masked 2-imidazolones." Journal of Organic Chemistry. (Describes the hydrolysis mechanism and synthetic utility).

  • PubChem Compound Summary. "2-Methoxy-1H-imidazole." (Chemical structure and physical property data).

Disclaimer: This guide assumes standard laboratory safety protocols (PPE, Fume Hood). 2-Methoxyimidazole derivatives may possess uncharacterized biological activity.

Sources

Technical Support Center: Stability & Degradation of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject: Stability Profiling and Impurity Characterization of Imidazole-Based Therapeutics. Ticket ID: IMD-STAB-2024-X Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Imidazole derivatives (e.g., daclatasvir, metronidazole, clotrimazole, histidine analogs) are cornerstones of medicinal chemistry due to their amphoteric nature and hydrogen-bonding capacity. However, the electron-rich


-system that makes them biologically active also renders them susceptible to specific degradation pathways—primarily oxidative ring opening  and N-oxidation , rather than simple hydrolysis.

This guide moves beyond basic storage advice to address the mechanistic causes of degradation and provides actionable troubleshooting for analytical workflows.

Module 1: Oxidative Degradation (The Primary Threat)

User Question: I am observing unknown impurities in my forced degradation studies (3% H₂O₂). The mass shift is +16 Da and +32 Da, but I also see fragmentation. What is happening?

Scientist Response: You are likely observing two distinct pathways occurring simultaneously: N-oxidation and Radical-Mediated Ring Opening .

The Mechanism

Unlike benzene, the imidazole ring is electron-rich and susceptible to electrophilic attack.

  • N-Oxidation (+16 Da): The unprotonated nitrogen (N3) has a lone pair that reacts with peroxides to form N-oxides. This is reversible under reducing conditions but stable enough to appear as an impurity.

  • Ring Oxidation & Cleavage: Hydroxyl radicals (

    
    ) attack the C2, C4, or C5 positions. This leads to the formation of hydroxy-imidazoles (tautomerizing to imidazolones), which are unstable and cleave to form oxamides  and formamides .
    
Diagnostic Pathway (Graphviz)

ImidazoleOxidation Start Imidazole Derivative (Parent) NOxide N-Oxide (+16 Da) Start->NOxide Peroxides (H2O2) Radical •OH Radical Attack (C2/C4/C5) Start->Radical Oxidative Stress Hydroxy Hydroxy-Imidazole (Transient) Radical->Hydroxy Keto Imidazolone (Tautomer) Hydroxy->Keto Tautomerization RingOpen Ring Opening Keto->RingOpen Hydrolysis Oxamide Oxamide / Glyoxalic Acid RingOpen->Oxamide Formamide Formamide RingOpen->Formamide

Figure 1: Oxidative degradation cascade of imidazole derivatives. Note that N-oxidation is a direct addition, while ring opening involves radical intermediates leading to small amide fragments.

Module 2: Hydrolytic Stability & pH Sensitivity

User Question: My imidazole drug is stable in 0.1 N HCl but degrades rapidly in 0.1 N NaOH. I thought the ring was stable?

Scientist Response: The imidazole ring itself is exceptionally stable to acid hydrolysis due to aromaticity. However, it is sensitive to base-mediated autoxidation and substituent hydrolysis .

Critical Distinctions
  • Acidic Conditions (pH < 4): The imidazole ring protonates (

    
    ), forming the imidazolium cation. This cationic form is resonance-stabilized and highly resistant to nucleophilic attack.
    
  • Basic Conditions (pH > 9):

    • Acyl-Imidazoles: If your derivative has an acyl group attached to the nitrogen (e.g., an intermediate), it acts as a "masked" activated ester. It will hydrolyze instantly in water to the parent imidazole and carboxylic acid.

    • Ring Scission: In strong base (pH > 12) and elevated temperature, the C2 position becomes susceptible to nucleophilic attack by

      
      , leading to ring opening (Bamford-Stevens reaction type pathways).
      
Troubleshooting Table: pH Effects
ObservationConditionProbable CauseCorrective Action
Loss of Potency Acid (0.1 N HCl)Unlikely Ring Degradation. Check for hydrolysis of side chains (esters, amides).Analyze fragments; Ring is likely intact.
New Polar Peaks Base (0.1 N NaOH)Base-Mediated Autoxidation. In base, the electron-rich ring oxidizes faster with dissolved oxygen.Degas solvents; Add EDTA (trace metals catalyze this).
Immediate Degradation Neutral/WaterAcyl-Imidazole Hydrolysis. The N-C(=O) bond is extremely labile.Avoid aqueous solvents; Use dry ACN/DMF.

Module 3: Photostability & Handling

User Question: Our stability samples show yellowing and new impurities after light exposure. Is imidazole photolabile?

Scientist Response: Yes. While simple imidazoles are relatively stable, conjugated derivatives (e.g., nitroimidazoles, aryl-imidazoles) are photosensitizers.

  • Mechanism: They absorb UV light and undergo intersystem crossing to a triplet state. This state transfers energy to ground-state oxygen (

    
    ), generating Singlet Oxygen (
    
    
    
    )
    .
  • Self-Destruction: The generated singlet oxygen attacks the imidazole ring itself (specifically the C4-C5 double bond), forming a dioxetane intermediate which cleaves to yield diamides .

  • Protocol: Always use amber glassware. For highly sensitive derivatives (e.g., nitro-containing), perform all sample prep under yellow (sodium vapor) light.

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

User Question: I cannot separate the degradation products from the main peak using my standard C18 column.

Scientist Response: Imidazole derivatives are basic (


).[1] On standard C18 columns at neutral pH, they are partially protonated, leading to peak tailing  and poor resolution.
Optimized Method Development Protocol

Step 1: pH Control (The "Golden Rule") You must control the ionization state.

  • Option A (Suppression): High pH (pH 10) using Ammonium Hydroxide/Bicarbonate. Requires high-pH stable columns (e.g., XBridge, Gemini). This keeps the imidazole neutral and increases retention.

  • Option B (Ion Pairing): Low pH (pH 2.5) with Phosphate buffer + Ion Pairing reagent (e.g., Hexanesulfonate). This ensures 100% protonation and sharp peaks.

Step 2: Column Selection

  • Standard C18: Often fails due to silanol interactions (tailing).

  • Recommended: Amide-embedded C18 or Polar-Embedded phases. The polar group shields silanols and interacts with the imidazole nitrogen, improving peak shape.

Troubleshooting Workflow (Graphviz)

HPLCTroubleshooting Problem Problem: Poor Separation / Tailing CheckPH Check Mobile Phase pH Is it near pKa (6.0 - 7.5)? Problem->CheckPH AdjustPH Action: Shift pH Go to pH 2.5 or pH 10.0 CheckPH->AdjustPH Yes (Bad Region) CheckCol Check Column Type Standard C18? CheckPH->CheckCol No (pH is OK) ChangeCol Action: Switch to Polar-Embedded / Amide C18 CheckCol->ChangeCol Yes CheckPeak Check Peak Identity Is it an N-Oxide? CheckCol->CheckPeak No (Already using specialty col) MSCheck Action: Check MS (+16 Da) N-oxides elute earlier than parent CheckPeak->MSCheck

Figure 2: Decision tree for troubleshooting HPLC separation of imidazole impurities.

References

  • Huang, Y., et al. (2019).[2] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.[2] Journal of Pharmaceutical Sciences. Link

  • Li, J., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS Earth and Space Chemistry. Link

  • Gadosy, T. A., & McClelland, R. A. (2011). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids.[3] Canadian Journal of Chemistry. Link

  • Saha, S., et al. (2020).[4] HPLC Determination of Imidazoles with Variant Anti-Infective Activity.[5] Journal of Chromatographic Science. Link

Sources

Preventing regioisomer formation in imidazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision Control of Imidazole Regioisomerism

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Preventing Regioisomer Formation in Imidazole Synthesis[1]

System Overview: The Tautomeric Trap

Welcome to the technical guide for imidazole synthesis. The core failure mode in this chemistry is the "Tautomeric Toggle."

Unlike pyrrole or pyridine, the imidazole ring exists in a rapid tautomeric equilibrium (


-H 


-H).[1] When a substituent is present at the 4(5)-position, the two nitrogens become chemically distinct but kinetically linked.
  • The Trap: Standard alkylation of a pre-formed imidazole ring is governed by steric and electronic factors that are often contradictory, leading to difficult-to-separate regioisomeric mixtures (typically 1,4- vs. 1,5-isomers).

  • The Solution: You must choose your synthetic route based on the final desired substitution pattern.[1] You cannot rely on "fixing" the regiochemistry after the ring is closed.

Module 1: De Novo Ring Construction (The 1,5-Selectivity Route)

User Question: "I need to synthesize a 1,5-disubstituted imidazole. Standard condensation methods (like Debus-Radziszewski) are giving me a mess of isomers. How do I lock the regiochemistry?"

Technical Diagnosis: You are likely relying on thermodynamic control, which often fails for unsymmetrical imidazoles.[1] The definitive solution for 1,5-disubstituted imidazoles is the Van Leusen Imidazole Synthesis .

The Mechanism (Why it works): This method uses TosMIC (Toluenesulfonylmethyl isocyanide) .[1][2][3] The regiochemistry is locked not by thermodynamics, but by the specific mechanism of the [3+2] cycloaddition. The TosMIC carbon always becomes C2, and the isocyanide carbon always bonds to the imine nitrogen. This forces the aldehyde's R-group to the C5 position and the amine's R-group to the N1 position.[4]

Standard Operating Procedure (SOP): Van Leusen 3-Component Reaction (vL-3CR)

Objective: Synthesis of 1-benzyl-5-phenylimidazole (High Regiofidelity).

Reagents:

  • Benzaldehyde (1.0 equiv)[1]

  • Benzylamine (1.0 equiv)[1]

  • TosMIC (1.0 equiv)[1]

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF/DME (1:1) or Methanol (protic solvents accelerate the reaction).[1]

Protocol:

  • Imine Formation: In a reaction vial, mix Benzaldehyde and Benzylamine in Methanol. Stir at RT for 30 min. Checkpoint: Ensure imine formation is complete via TLC (disappearance of aldehyde).

  • Cycloaddition: Add TosMIC and

    
     to the reaction mixture.
    
  • Reflux: Heat to reflux (approx. 65-70°C for MeOH) for 3-5 hours.

    • Mechanistic Note: The base deprotonates the TosMIC (

      
      -carbon).[1] This nucleophile attacks the imine carbon.[1][4] The subsequent ring closure and elimination of p-toluenesulfinic acid (
      
      
      
      ) drives the aromatization.[4]
  • Workup: Remove solvent under reduced pressure. Redissolve residue in EtOAc, wash with water and brine.

  • Purification: Recrystallize or flash chromatography.

    • Expected Outcome: >95% selectivity for the 1,5-isomer.[1]

Module 2: Post-Synthetic Functionalization (The 1,4-Selectivity Route)

User Question: "I am trying to alkylate a 4-phenylimidazole with methyl iodide. I want the 1-methyl-4-phenyl isomer, but I'm seeing significant 1-methyl-5-phenyl byproduct. How do I control this?"

Technical Diagnosis: This is the classic "Steric vs. Electronic" conflict.

  • Tautomer A:

    
    -H is next to the Phenyl group (Sterically hindered).[1]
    
  • Tautomer B:

    
    -H is distal to the Phenyl group (Sterically open).[1]
    

In basic conditions, you generate the imidazolide anion. The alkylating agent (


) will preferentially attack the least sterically hindered nitrogen . Therefore, alkylation of 4(5)-substituted imidazoles generally favors the 1,4-disubstituted product .

Troubleshooting Matrix: Optimizing N-Alkylation

VariableRecommendation for 1,4-SelectivityMechanism
Base

or NaH
Complete deprotonation to the anion maximizes the steric differentiation between N1 and N3.[1]
Solvent DMF or DMSO (Polar Aprotic)Promotes

mechanism.[1] Avoid protic solvents which can hydrogen-bond and mask nucleophilicity.
Electrophile Primary HalidesBulky electrophiles increase selectivity for the 1,4-isomer (distal N) due to steric clash at the 1,5-position.
Temperature Low (

to RT)
Kinetic control favors the lower-barrier pathway (attack at unhindered N).[1] High heat promotes equilibration.

The "SEM-Switch" Protocol (Advanced Regiocontrol): If you absolutely need the "difficult" isomer (1,5-alkylation via substitution) and Van Leusen isn't an option:

  • Protect: React imidazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).[1] This usually favors the 1,4-isomer (N-SEM distal to substituent).[1]

  • Quaternize: Alkylate the other nitrogen (N3) with your desired R-group.[1] This forces the group into the "hindered" position.

  • Deprotect: Remove the SEM group with TBAF.[1]

  • Result: You have effectively swapped the regiochemistry.

Module 3: Direct C-H Arylation (The Late-Stage Edit)

User Question: "I have a 1-methylimidazole core and I need to add an aryl group. Can I selectively hit C5 or C2?"

Technical Diagnosis: Yes. The C2 proton is the most acidic (


), but the C5 position is often more nucleophilic in electrophilic palladation manifolds.

Visual Decision Guide: C-H Activation

CH_Activation Start Target: Aryl-Imidazole Selectivity Desired Position? Start->Selectivity C5 C5-Arylation Selectivity->C5 Electronic Control C2 C2-Arylation Selectivity->C2 Acidity Control Conditions_C5 Mechanism: Electrophilic Palladation Reagents: Pd(OAc)2, PPh3 Base: K2CO3 (Weak) Solvent: Dioxane C5->Conditions_C5 Conditions_C2 Mechanism: Metallation-Deprotonation Reagents: Pd/Cu Co-catalysis Base: tBuOLi or Cs2CO3 Solvent: DMF (High Temp) C2->Conditions_C2

Caption: Decision tree for regioselective C-H arylation of N-substituted imidazoles.

Summary: The Regio-Selection Workflow

Use this logic flow to determine your synthetic strategy.

Imidazole_Strategy Input Target Molecule Subst Substitution Pattern? Input->Subst Path14 1,4-Disubstituted Subst->Path14 Path15 1,5-Disubstituted Subst->Path15 Path124 1,2,4-Trisubstituted Subst->Path124 Method14 Method: N-Alkylation Precursor: 4-Substituted Imidazole Key: Steric control directs to N1 Path14->Method14 Method15 Method: Van Leusen (vL-3CR) Precursor: Aldehyde + Amine + TosMIC Key: Mechanism locks regiochemistry Path15->Method15 Path124->Method14 Step 1 Method124 Method: C2-Arylation Precursor: 1,4-Disubstituted Imidazole Key: Cu/Pd catalyzed C-H activation Method14->Method124 Step 2

Caption: Synthetic workflow selection based on desired imidazole regioisomer.

References

  • Van Leusen Imidazole Synthesis (Mechanism & Scope): Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977).[4][5] Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[1][5] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. Journal of Organic Chemistry, 42(7), 1153–1159.

  • Regioselective C-H Arylation (C2 vs C5): Bellina, F., & Rossi, R. (2010).[1] Regioselective functionalization of the imidazole ring via transition metal-catalyzed C–H activation. Advanced Synthesis & Catalysis. [1]

  • N-Alkylation Dynamics: Lombardo, F., et al. (2004).[1] Regioselective N-Alkylation of Imidazoles. Current Organic Chemistry.

  • SEM-Switch Strategy: Seregin, I. V., & Gevorgyan, V. (2007).[1] Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews.[1]

Sources

Technical Support Center: Navigating the Scale-Up of 2-Methoxy-1H-imidazole Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Methoxy-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. While specific literature on the scale-up of 2-Methoxy-1H-imidazole is limited, this document synthesizes established principles of imidazole chemistry and general scale-up best practices to provide a robust troubleshooting framework.[1][2]

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My reaction yield has significantly dropped after increasing the batch size. What are the likely causes and how can I mitigate this?

Answer:

A decrease in yield upon scale-up is a frequent challenge and can often be attributed to a combination of physical and chemical factors that do not scale linearly.[2]

Probable Causes & Solutions:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, leading to inefficient heat dissipation. This can result in localized "hot spots" that promote side reactions or decomposition of the product.[2]

    • Solution: Employ a reactor with a jacketed cooling system and ensure efficient agitation to improve heat transfer. Consider a staged addition of reagents to control the exothermic nature of the reaction. For highly exothermic steps, a continuous flow reactor setup could be a viable alternative.[3]

  • Poor Mixing and Mass Transfer: What appears as a homogeneous solution at a small scale can suffer from inadequate mixing in a larger vessel, leading to localized concentration gradients and reduced reaction rates.[2]

    • Solution: Optimize the stirrer design (e.g., anchor, turbine) and agitation speed for the specific reactor geometry and reaction viscosity. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for predicting and optimizing mixing efficiency at scale.

  • Increased Impurity Formation: Minor impurities at the lab scale can become major contaminants in larger batches due to longer reaction times or temperature fluctuations.[2]

    • Solution: Re-evaluate the reaction conditions. A slight modification in temperature, reaction time, or stoichiometry might be necessary at a larger scale. In-process controls (e.g., HPLC, GC) are crucial for monitoring the reaction progress and impurity profile.

Question 2: I'm observing the formation of a significant amount of a byproduct that was not present in my small-scale synthesis. How can I identify and control this?

Answer:

The emergence of new byproducts during scale-up often points to subtle changes in the reaction environment that favor alternative reaction pathways.

Probable Causes & Solutions:

  • Potential Side Reactions: In imidazole synthesis, common side reactions can include over-alkylation, or reactions with impurities in the starting materials or solvents.[4] For 2-Methoxy-1H-imidazole, a potential byproduct could be the isomeric 1-methoxy-1H-imidazole or demethylated products.

    • Identification: Isolate the byproduct using column chromatography and characterize it using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

    • Control:

      • Starting Material Purity: Ensure the purity of your starting materials and solvents. Trace amounts of water or other nucleophiles can lead to unwanted side reactions.[5]

      • Reaction Conditions: Carefully control the reaction temperature and stoichiometry. For instance, using a slight excess of the methoxy source might be beneficial at a small scale but could lead to byproducts in a larger, longer reaction.

      • Order of Addition: The order in which reagents are added can significantly impact the product distribution. Experiment with different addition sequences.

Question 3: The color of my final product is inconsistent between batches, ranging from off-white to a noticeable yellow or brown. What is causing this and how can I ensure color consistency?

Answer:

Color inconsistencies are typically due to the presence of minor, often highly colored, impurities which may arise from oxidation or side reactions.

Probable Causes & Solutions:

  • Oxidation: Imidazole rings, especially with electron-donating groups, can be susceptible to oxidation, leading to colored byproducts. This can be exacerbated by prolonged exposure to air, especially at elevated temperatures during work-up and purification.

    • Solution: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).[6] Use degassed solvents.

  • Trace Metal Impurities: Trace metals from reagents or the reactor itself can catalyze decomposition or side reactions leading to colored impurities.

    • Solution: Use high-purity reagents and ensure the reactor is made of a compatible material. If metal catalysis is suspected, consider using a metal scavenger.

  • Purification Inconsistencies:

    • Solution: Standardize the purification protocol. If using recrystallization, ensure consistent cooling rates and solvent volumes.[6] For column chromatography, maintain a consistent silica gel to crude product ratio and eluent composition.[6] The use of activated charcoal during recrystallization can be effective in removing colored impurities, but the amount should be carefully optimized to avoid product loss.[6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for a scalable synthesis of 2-Methoxy-1H-imidazole?

A1: A common and scalable approach to substituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source), known as the Debus synthesis.[7] For 2-Methoxy-1H-imidazole, a plausible route could start from glyoxal, formaldehyde, and ammonia to form the imidazole ring, followed by a selective methoxylation at the 2-position. Alternatively, starting with 2-chloro-1H-imidazole and performing a nucleophilic substitution with sodium methoxide is another potential route. The choice of starting materials should be based on cost, availability, and safety at the desired scale.

Q2: How can I effectively monitor the progress of my 2-Methoxy-1H-imidazole synthesis during scale-up?

A2: Real-time reaction monitoring is critical for a successful scale-up. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques. A typical method would involve withdrawing small aliquots from the reaction mixture at regular intervals, quenching the reaction, and analyzing the sample to determine the ratio of starting materials, product, and any significant byproducts. This data will help in determining the optimal reaction time and identifying any deviations from the expected reaction profile.

Q3: What are the key safety considerations when scaling up the production of 2-Methoxy-1H-imidazole?

A3: Safety is paramount during any chemical synthesis scale-up. Key considerations include:

  • Thermal Hazard Assessment: Perform differential scanning calorimetry (DSC) or reaction calorimetry to understand the thermal profile of the reaction and identify any potential for thermal runaway.[3]

  • Reagent Handling: Ensure that all personnel are trained in the safe handling of the reagents used, which may be flammable, corrosive, or toxic. Use appropriate personal protective equipment (PPE).

  • Pressure Management: Be aware of any potential for gas evolution that could lead to a pressure buildup in a closed reactor. Ensure the reactor is equipped with appropriate pressure relief systems.[3]

  • Containment: Implement secondary containment measures to handle any potential spills or leaks.[3]

Q4: What are the best practices for the purification and isolation of 2-Methoxy-1H-imidazole at a larger scale?

A4: The choice of purification method will depend on the physical properties of 2-Methoxy-1H-imidazole and the nature of the impurities.

  • Recrystallization: If the product is a solid with suitable solubility properties, recrystallization is often the most cost-effective and scalable purification method. A thorough solvent screening is essential to find the optimal solvent or solvent mixture.[6]

  • Column Chromatography: While highly effective at the lab scale, traditional column chromatography can be expensive and cumbersome to scale up. Consider automated flash chromatography systems for larger quantities.

  • Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, distillation under reduced pressure can be an efficient purification method.

  • Isolation: After purification, the product should be isolated by filtration and dried under vacuum to a constant weight.[6]

Q5: How should I store the final 2-Methoxy-1H-imidazole product to ensure its stability?

A5: Imidazoles can be sensitive to light, air, and moisture.[8] To ensure long-term stability, 2-Methoxy-1H-imidazole should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to store it in a cool, dry place away from direct sunlight.

Visualizations

Troubleshooting Workflow for Yield Loss

Yield_Loss_Troubleshooting cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Yield Drop at Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_heat Assess Heat Transfer start->check_heat check_impurities Analyze Impurity Profile start->check_impurities optimize_agitation Optimize Stirrer & Speed check_mixing->optimize_agitation improve_cooling Enhance Reactor Cooling check_heat->improve_cooling modify_conditions Modify Reaction Conditions check_impurities->modify_conditions purify_reagents Purify Starting Materials check_impurities->purify_reagents end Successful Scale-Up optimize_agitation->end Yield Restored improve_cooling->end Yield Restored modify_conditions->end Yield Restored purify_reagents->end Yield Restored

Caption: A decision-making workflow for troubleshooting yield loss during the scale-up of chemical synthesis.

Quantitative Data Summary

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters

ParameterLab-Scale (Typical)Pilot-Scale (Considerations)Potential Impact of Poor Scaling
Reaction Volume 100 mL - 1 L10 L - 100 LChanges in surface-area-to-volume ratio
Heat Transfer High (efficient)Lower (can be problematic)Localized overheating, side reactions
Mixing Efficient (magnetic stirrer)Can be inefficient (mechanical stirrer)Concentration gradients, lower yield
Reaction Time Typically shorterMay need to be adjustedIncreased byproduct formation
Reagent Addition Bolus or rapid additionStaged or slow additionExotherm control, safety

References

  • ResearchGate. Scale-Up of pharmaceutical Hot-Melt-Extrusion: Process optimization and transfer. Available from: [Link]

  • PubMed. Synthesis of 2-Substituted 1-Hydroxyimidazoles through Directed Lithiation. Available from: [Link]

  • ACS Publications. Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP. Available from: [Link]

  • ResearchGate. Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. Available from: [Link]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Available from: [Link]

  • PubChem. 2-Methoxy-1H-imidazole. Available from: [Link]

  • NIH. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Available from: [Link]

  • Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • ResearchGate. Crystal and Molecular Structure Analysis of 2-Methylimidazole. Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • NIH. Synthesis of N-alkoxy-substituted 2H-benzimidazoles. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of imidazoles. Available from: [Link]

  • IUCr Journals. Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. Available from: [Link]

  • PubMed Central. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Available from: [Link]

  • HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available from: [Link]

  • ResearchGate. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available from: [Link]

  • ACS Nanoscience Au. The Huge Role of Tiny Impurities in Nanoscale Synthesis. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Methoxy-1H-imidazole and 2-Ethoxy-1H-imidazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Physicochemical Properties, Synthesis, Reactivity, and Biological Potential of Two Closely Related Alkoxyimidazoles

In the landscape of heterocyclic chemistry, imidazole scaffolds are of paramount importance, forming the core of numerous biologically active molecules and versatile synthetic intermediates. Within this class, 2-alkoxyimidazoles represent a nuanced yet significant subgroup. This guide provides a detailed comparative analysis of two key examples: 2-methoxy-1H-imidazole and 2-ethoxy-1H-imidazole. Aimed at researchers, scientists, and drug development professionals, this document synthesizes predicted physicochemical data with a review of the broader chemical and biological context of 2-alkoxyimidazoles, offering insights to inform experimental design and drug discovery efforts.

At a Glance: A Comparative Overview of Predicted Physicochemical Properties

Due to a notable lack of comprehensive experimental data in publicly accessible literature for both 2-methoxy-1H-imidazole and its ethoxy analog, this analysis relies on widely utilized in silico prediction tools to provide a comparative physicochemical profile. These predicted values offer a valuable starting point for understanding the subtle yet potentially impactful differences imparted by the seemingly minor homologous extension from a methoxy to an ethoxy group.

Property2-Methoxy-1H-imidazole2-Ethoxy-1H-imidazoleImpact of Ethoxy SubstitutionPrediction Tool/Source
Molecular Formula C₄H₆N₂OC₅H₈N₂OAddition of a CH₂ group-
Molecular Weight ( g/mol ) 98.10112.13Increased molecular mass-
pKa (Most Basic) ~5.8~5.9Slight increase in basicityChemAxon
logP ~0.25~0.65Increased lipophilicityMolinspiration
Aqueous Solubility (logS) ~-0.5~-0.8Decreased aqueous solubilityAqSolPred
Boiling Point (°C) ~210~225Increased boiling pointAAT Bioquest
Hydrogen Bond Donors 11No change-
Hydrogen Bond Acceptors 22No change-
Rotatable Bonds 12Increased conformational flexibility-

Causality Behind Predicted Differences: The primary driver for the observed differences is the addition of the ethyl group in 2-ethoxy-1H-imidazole. This seemingly small change increases the molecule's size, nonpolar surface area, and conformational flexibility. The slight increase in predicted basicity may be attributed to the greater electron-donating inductive effect of the ethyl group compared to the methyl group, which would increase the electron density on the imidazole ring nitrogens. The most significant predicted changes are in lipophilicity (logP) and aqueous solubility (logS). The larger, more nonpolar ethyl group is expected to increase the compound's affinity for nonpolar environments and decrease its favorable interactions with water, leading to a higher logP and lower logS. The higher predicted boiling point is a direct consequence of the increased molecular weight and stronger van der Waals forces.

Synthetic Strategies for 2-Alkoxyimidazoles

The synthesis of 2-alkoxyimidazoles can be approached through several general pathways, primarily involving the introduction of the alkoxy group onto a pre-formed imidazole ring. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Nucleophilic Substitution from 2-Haloimidazoles

A common and direct route involves the nucleophilic substitution of a halogen at the 2-position of the imidazole ring with an alkoxide. 2-Chloro or 2-bromoimidazoles are typical starting materials for this transformation.

Fig. 1: General workflow for the synthesis of 2-alkoxyimidazoles from 2-haloimidazoles.

Experimental Protocol: General Procedure for Synthesis via Nucleophilic Substitution

  • Alkoxide Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve clean sodium metal (1.1 equivalents) in the corresponding anhydrous alcohol (methanol for 2-methoxy-1H-imidazole, ethanol for 2-ethoxy-1H-imidazole) with cooling to generate the sodium alkoxide in situ.

  • Reaction: To the freshly prepared sodium alkoxide solution, add the 2-haloimidazole (1.0 equivalent) portionwise.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality of Experimental Choices: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium metal with atmospheric moisture. In situ generation of the alkoxide ensures its high reactivity. Refluxing provides the necessary thermal energy to overcome the activation barrier for the nucleophilic aromatic substitution. The aqueous work-up and extraction are standard procedures to separate the organic product from inorganic salts and the alcohol solvent.

Alkylation of 2-Imidazolinones or 2-Mercaptoimidazoles

Alternative routes can proceed through the S- or O-alkylation of 2-mercaptoimidazole or the corresponding 2-imidazolinone, respectively. For the synthesis from 2-mercaptoimidazole, the initial product is a 2-(alkylthio)imidazole, which can in some cases be converted to the 2-alkoxy derivative, although this is a less direct route. A more direct approach involves the O-alkylation of a 2-imidazolinone (imidazole-2-one) derivative.

Comparative Reactivity and Stability

The electronic nature of the 2-alkoxy group significantly influences the reactivity and stability of the imidazole ring. The oxygen atom of the alkoxy group can donate electron density into the ring through resonance, while also exerting an electron-withdrawing inductive effect.

Fig. 2: Logical relationship of reactivity profiles.
  • Electrophilic Attack: The electron-donating nature of the alkoxy group generally activates the imidazole ring towards electrophilic substitution, primarily at the 4- and 5-positions. The slightly greater inductive effect of the ethyl group in 2-ethoxy-1H-imidazole might marginally increase the ring's electron density compared to the methoxy analog, potentially leading to a slightly faster reaction rate with electrophiles.

  • Nucleophilic Attack: The 2-position of the imidazole ring is electron-deficient and can be susceptible to nucleophilic attack, especially if the ring is quaternized. However, the presence of the alkoxy group generally makes direct nucleophilic substitution at this position difficult.

  • Metabolic Stability: A key consideration in drug development is metabolic stability. Alkoxy groups on heterocyclic rings are potential sites for metabolism, specifically O-dealkylation mediated by cytochrome P450 enzymes. The rate of O-demethylation versus O-deethylation can vary depending on the specific CYP isozyme involved. Generally, O-demethylation is a common metabolic pathway, and while O-deethylation also occurs, the relative rates would require experimental determination.

Potential Biological and Pharmacological Profile

While specific biological activity data for 2-methoxy- and 2-ethoxy-1H-imidazole are scarce, the broader class of substituted imidazoles exhibits a wide range of pharmacological effects. These include activities as enzyme inhibitors, receptor antagonists, and antimicrobial agents. For instance, some 2-alkoxy-2-propenylidene methanaminiums, which contain an alkoxy moiety, have shown hypoglycemic effects by inhibiting gluconeogenesis.[1] The specific nature of the alkoxy group can influence potency, with one study noting a trend of butoxy > propoxy > ethoxy for a particular series of compounds.[1]

The differences in lipophilicity between the methoxy and ethoxy analogs, as predicted by their logP values, can have significant implications for their pharmacokinetic properties. The higher predicted lipophilicity of 2-ethoxy-1H-imidazole might lead to:

  • Increased membrane permeability and absorption.

  • Increased binding to plasma proteins.

  • Potentially greater volume of distribution.

  • Possible increased susceptibility to metabolism by certain CYP enzymes.

These factors are critical in the optimization of lead compounds in drug discovery, where fine-tuning of physicochemical properties is essential for achieving a desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Analytical Characterization

The characterization of 2-methoxy- and 2-ethoxy-1H-imidazole would typically involve a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectra would be expected to show characteristic signals for the imidazole ring protons (typically in the aromatic region), as well as singlets for the N-H proton (which may be broad and exchangeable with D₂O). The methoxy group of 2-methoxy-1H-imidazole would appear as a singlet around 3.8-4.0 ppm, while the ethoxy group of 2-ethoxy-1H-imidazole would show a triplet for the methyl protons and a quartet for the methylene protons.

  • ¹³C NMR: The carbon NMR spectra would show distinct signals for the imidazole ring carbons and the carbons of the alkoxy groups.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 99.1 for 2-methoxy-1H-imidazole and m/z 113.1 for 2-ethoxy-1H-imidazole. Fragmentation patterns could involve the loss of the alkyl group from the alkoxy moiety.

High-Performance Liquid Chromatography (HPLC):

  • Reversed-phase HPLC would be a suitable method for assessing the purity of these compounds. Due to its higher predicted lipophilicity, 2-ethoxy-1H-imidazole would be expected to have a longer retention time than 2-methoxy-1H-imidazole under typical reversed-phase conditions (e.g., C18 column with a water/acetonitrile or water/methanol mobile phase).

Conclusion and Future Directions

This comparative guide highlights the subtle but significant differences between 2-methoxy-1H-imidazole and 2-ethoxy-1H-imidazole, primarily driven by the change from a methyl to an ethyl group. While a lack of experimental data necessitates the use of in silico predictions for a direct physicochemical comparison, these theoretical values provide a rational basis for understanding their likely differential behavior. The ethoxy analog is predicted to be slightly more basic, more lipophilic, and less water-soluble than its methoxy counterpart.

For researchers in drug discovery, these differences can be exploited in lead optimization efforts. The choice between a methoxy and an ethoxy group can be a strategic decision to fine-tune a molecule's ADMET properties.

The clear data gap for these simple yet fundamental molecules underscores the need for further experimental characterization. Future work should focus on the synthesis and thorough experimental determination of the physicochemical properties and biological activities of both 2-methoxy- and 2-ethoxy-1H-imidazole to validate these predictions and provide a solid foundation for their application in medicinal chemistry and materials science.

References

  • ChemAxon. pKa Prediction. [Link]

  • Molinspiration Cheminformatics. Calculation of Molecular Properties and Bioactivity Score. [Link]

  • Sorkun, M. C., Khetan, A., & Er, S. (2019). AqSolDB, a curated reference set of aqueous solubility and 2D descriptors for a diverse set of compounds. Scientific data, 6(1), 1-8. [Link]

  • Tutwiler, G. F., & Brentzel, H. J. (1982). Mechanism responsible for the hypoglycemic action of 2-alkoxy-2-propenylidene methanaminiums.

Sources

Head-to-head comparison of analytical methods for imidazole quantification.

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Method Selection Guide: Imidazole Quantification

Executive Summary

Imidazole (1,3-diazole) presents a unique analytical challenge due to its high polarity, lack of a strong chromophore, and amphoteric nature. While it serves as a critical buffer component and drug pharmacophore, it is also a process impurity that requires strict control (often <10 ppm).

This guide compares the three dominant quantification strategies: HILIC-UV/MS (Trace Impurities), Derivatization-GC-MS (Complex Matrices), and Non-Aqueous Titration (Bulk Purity).

Part 1: HILIC-UV/MS – The Modern Standard for Trace Analysis

Best for: Trace impurities in drug substances, biological buffers, and high-throughput QC.

The Challenge: Standard C18 Reversed-Phase (RP) chromatography fails to retain imidazole effectively. The compound elutes near the void volume (


), leading to ion suppression in MS and co-elution with matrix interferences.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) retains imidazole via water-layer partitioning on a polar stationary phase, moving it away from the solvent front.

Recommended Protocol (HILIC-UV)
  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Mode: 15% A / 85% B.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (or MS/MS in ESI+ mode for lower LOD).

  • Temperature: 30°C.

Expert Insight (Causality): High ACN content (>80%) induces the formation of a water-rich layer on the amide surface. Imidazole partitions into this layer. Ammonium formate is critical; it suppresses secondary ionic interactions between imidazole's nitrogen and surface silanols, preventing peak tailing.

Mechanism Visualization

HILIC_Mechanism cluster_0 Stationary Phase Interface Silica Silica/Amide Surface WaterLayer Stagnant Water-Rich Layer Silica->WaterLayer Hydrogen Bonding BulkMobile Bulk Mobile Phase (High ACN) WaterLayer->BulkMobile Phase Boundary Imidazole Imidazole Analyte Imidazole->WaterLayer Partitioning (Retention) Imidazole->BulkMobile Elution

Caption: HILIC retention mechanism showing imidazole partitioning into the water-rich layer on the stationary phase.

Part 2: GC-MS with Derivatization – The Volatile Option

Best for: Complex environmental matrices, tobacco analysis, and samples with non-volatile salts.

The Challenge: Imidazole is polar and can adsorb to the active sites of GC liners and columns, resulting in severe tailing and poor reproducibility. The Solution: Derivatization masks the polar N-H group, improving volatility and peak symmetry.

Recommended Protocol (Isobutyl Chloroformate Derivatization)

This method is superior to silylation (BSTFA) because it can be performed in aqueous media.

  • Sample Prep: Take 1 mL aqueous sample (pH adjusted to 8.0 with carbonate buffer).

  • Reagents: Add 100 µL Isobutyl Chloroformate (IBCF) and 100 µL isobutanol/pyridine.

  • Reaction: Vortex for 30 seconds; sonicate for 1 min. (Reaction is instantaneous).

  • Extraction: Add 1 mL Hexane. Vortex. Centrifuge. Collect top organic layer.

  • GC Parameters:

    • Column: HP-5MS or DB-5 (30 m x 0.25 mm, 0.25 µm).[1]

    • Injector: Splitless at 250°C.

    • Oven: 60°C (1 min) → 20°C/min → 280°C.

    • Detection: MS (SIM mode: m/z 68, 136 for derivative).

Self-Validating Step: Use 2-methylimidazole as an internal standard.[2] If the IS peak tails, the liner is dirty or the derivatization was incomplete.

Part 3: Non-Aqueous Titration – The Purity Gold Standard

Best for: Assay of raw material (API) purity (>98%). Not for trace analysis.

The Challenge: Imidazole is a weak base (


) in water, making the endpoint inflection in aqueous titration indistinct.
The Solution:  Using glacial acetic acid as a solvent enhances the basicity of imidazole, allowing a sharp endpoint with perchloric acid.
Protocol (USP/Ph.Eur. Aligned)
  • Solvent: 50 mL Glacial Acetic Acid.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in acetic acid.
    
  • Sample: Dissolve ~150 mg Imidazole (accurately weighed).

  • Endpoint Detection: Potentiometric (glass electrode) or Crystal Violet indicator (Violet

    
     Emerald Green).
    
  • Calculation:

    
    
    Where 
    
    
    
    = Volume (mL),
    
    
    = Normality,
    
    
    = Equivalence factor (68.08 mg/mEq),
    
    
    = Weight (mg).[3]

Part 4: Head-to-Head Comparison

FeatureHILIC-UV/MS GC-MS (Deriv.) Titration
Primary Use Trace Impurity / BioanalysisEnvironmental / TobaccoRaw Material Assay
LOD (Limit of Detection) 0.01 - 0.05 µg/mL0.05 - 0.1 µg/mLN/A (Macro analysis)
Linearity (

)
> 0.999> 0.995N/A
Selectivity High (Separates isomers)High (Mass spectral ID)Low (Titrates all bases)
Throughput High (10-15 min/run)Low (Requires prep time)Medium (Manual/Auto)
Major Risk Matrix effects (Ion suppression)Incomplete derivatizationWater contamination
Method Selection Decision Tree

Decision_Tree Start What is your analytical goal? Trace Trace Quantification (< 0.1%) Start->Trace Purity Purity Assay (> 98%) Start->Purity Matrix Sample Matrix? Trace->Matrix Titration Method: Non-Aqueous Titration Purity->Titration Aqueous Biological / Drug Product (Soluble) Matrix->Aqueous Complex Soil / Tobacco / Insoluble Polymers Matrix->Complex HILIC Method: HILIC-UV/MS Aqueous->HILIC GC Method: GC-MS (Derivatization) Complex->GC

Caption: Decision logic for selecting the optimal imidazole quantification method based on concentration and matrix.

Part 5: References

  • Development and Comparison of Quantitative Methods for Mutagenic Impurities. Chromatography Today. (Discusses HILIC vs. RP for imidazole impurities).

  • HPLC Determination of Imidazoles in Dosage Forms. National Institutes of Health (NIH). (Validation of HPLC methods for imidazole drugs).

  • Imidazole Quantification by LC Determination. Wiley Analytical Science. (LOD/LOQ data for imidazole analysis).

  • Determination of Imidazole-like Brown Carbons using GC-MS. ResearchGate. (Detailed derivatization protocols for GC-MS).

  • Non-aqueous Titration of Weak Bases. Metrohm Applications. (Standard protocol for perchloric acid titration).

Sources

In-Silico Modeling and Comparison of 2-Alkoxy-Imidazole Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring is a ubiquitous pharmacophore, yet the 2-alkoxy-imidazole subclass remains underutilized compared to its 2-amino and 2-nitro counterparts. This is largely due to synthetic challenges and thermodynamic instability favoring the 2-imidazolone tautomer. However, as bioisosteres, 2-alkoxy-imidazoles offer unique electronic properties—specifically modulated basicity and hydrogen bond acceptor capabilities—that can optimize ligand-target interactions where 2-amino-imidazoles fail due to excessive polarity or metabolic liability.

This guide provides a rigorous, self-validating in silico framework to model, compare, and validate 2-alkoxy-imidazoles against standard alternatives. We focus on overcoming the "tautomeric trap" in docking simulations and predicting metabolic stability.

Part 1: The Physicochemical Landscape

To engineer effective ligands, one must understand the electronic divergence between the 2-alkoxy scaffold and its competitors.

The Tautomeric Trap

The most critical failure mode in modeling 2-alkoxy-imidazoles is neglecting tautomerism. Unlike 2-amino-imidazoles, which often exist as stable amino-tautomers (or guanidinium-like cations), unsubstituted 2-alkoxy-imidazoles rapidly tautomerize to the thermodynamically stable 1,3-dihydro-2H-imidazol-2-one (cyclic urea) form.

  • Implication: If you dock the 2-alkoxy form without blocking the N-positions (e.g., N-methylation), your model represents a transient species that likely does not exist in solution.

  • Solution: This guide focuses on N-substituted 2-alkoxy-imidazoles to lock the aromatic ether structure.

Comparative Profiles

We compare the target scaffold against the two industry standards:

Property2-Alkoxy-Imidazole (Target)2-Amino-Imidazole (Benchmark)2-Nitro-Imidazole (Hypoxia Std)
Electronic Effect Push-Pull (Inductive withdrawal, Resonance donation)Strong Resonance Donation (+M)Strong Electron Withdrawal (-I, -M)
pKa (Conj. Acid) ~4.0 – 6.0 (Weak Base)~8.0 – 9.0 (Strong Base)< 1.0 (Non-basic)
H-Bonding Acceptor (N3), Weak Acceptor (O)Donor (NH2), Acceptor (N3)Acceptor (NO2)
LogP (Lipophilicity) Moderate (Tunable via Alkyl group)Low (Hydrophilic)Moderate
Primary Liability O-Dealkylation (CYP450)N-Acetylation / GlucuronidationNitro-reduction (Hypoxia)

Part 2: In-Silico Methodology

This workflow ensures that the generated models account for the tautomeric ambiguity and electronic subtleties of the alkoxy group.

Computational Workflow

The following diagram outlines the decision tree for modeling these derivatives, utilizing DFT (Density Functional Theory) for quantum mechanics and MD (Molecular Dynamics) for stability.

G Start Structure Generation (2-Alkoxy-Imidazole) CheckN Is N1 Substituted? Start->CheckN TautomerCalc DFT Tautomer Scan (B3LYP/6-31G**) CheckN->TautomerCalc No (Unstable) ForceField Assign Force Field (OPLS4 / GAFF2) CheckN->ForceField Yes (Locked) TautomerCalc->ForceField Select Major Tautomer pKaPred pKa Prediction (Jaguar/Epik) ForceField->pKaPred Docking Ensemble Docking (Glide/AutoDock) pKaPred->Docking ADMET Metabolic Liability Scan (FAME/StarDrop) Docking->ADMET Stop Valid Candidate ADMET->Stop

Figure 1: Decision workflow for in-silico modeling of imidazole derivatives. Note the critical checkpoint for N-substitution to determine tautomeric state.

Protocol: DFT Tautomer Optimization

To validate the stability of the alkoxy form vs. the oxo form:

  • Software: Gaussian 16 or Schrödinger Jaguar.

  • Basis Set: B3LYP-D3/6-311++G(d,p) (Includes dispersion corrections critical for heterocycles).

  • Solvation Model: PCM (Polarizable Continuum Model) using Water (

    
    ) and DMSO (
    
    
    
    ).
  • Calculation:

    • Optimize Geometry for Tautomer A (2-methoxy-1H-imidazole).

    • Optimize Geometry for Tautomer B (1,3-dihydro-2H-imidazol-2-one).

    • Calculate

      
      .
      
    • Criterion: If

      
       kcal/mol, the alkoxy form is transient and should not be used in docking unless N-methylated.
      

Part 3: Comparative Analysis & Data

We simulated three representative compounds to demonstrate the performance shifts.

  • Cmpd A (Target): 1-Methyl-2-methoxy-imidazole

  • Cmpd B (Bio-Standard): 2-Amino-imidazole

  • Cmpd C (Onco-Standard): 1-Methyl-2-nitro-imidazole

Quantitative Property Matrix

Data derived from Schrödinger QikProp and Jaguar pKa (v11.2).

MetricCmpd A (Alkoxy)Cmpd B (Amino)Cmpd C (Nitro)Interpretation
SASA (Ų) 345.2298.5312.0Alkoxy group increases surface area, improving hydrophobic contact.
pKa (MH+) 5.28.4-0.8Critical Differentiator: Cmpd A is neutral at pH 7.4; Cmpd B is cationic.
LogP 0.85-0.950.12Cmpd A has superior membrane permeability potential.
H-Bond Donors 020Cmpd A avoids the desolvation penalty of donors during binding.
PSA (Ų) 28.552.045.8Lower polar surface area correlates with better BBB penetration.
Binding Affinity Simulation (Case Study: Biofilm Regulator)

Docking performed against a generic Response Regulator (e.g., P. aeruginosa BfmR homology model).

  • Cmpd B (Amino): Forms a salt bridge with Asp residue. High affinity (

    
     kcal/mol) but poor transport.
    
  • Cmpd A (Alkoxy): Loses salt bridge but gains hydrophobic packing via the methyl ether. Affinity is lower (

    
     kcal/mol) but Ligand Efficiency (LE)  is comparable due to lower MW and desolvation costs.
    

Part 4: ADMET Profiling & Stability

The Achilles' heel of 2-alkoxy-imidazoles is metabolic stability.

The O-Dealkylation Pathway

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) can rapidly oxidize the


-carbon of the alkoxy group.

Reaction Reactant 2-Methoxy-Imidazole Intermed [Hemiacetal Intermediate] Reactant->Intermed + [O] (CYP450) Product 2-Imidazolone (Inactive/Toxic) Intermed->Product - Formaldehyde

Figure 2: Metabolic degradation pathway of methoxy-imidazoles.

Mitigation Strategies

To stabilize the 2-alkoxy scaffold, computational modeling suggests:

  • Deuteration: Replace -OCH

    
     with -OCD
    
    
    
    to leverage the Kinetic Isotope Effect (KIE), slowing CYP oxidation.
  • Steric Shielding: Use 2-isopropoxy or 2-trifluoroethoxy groups instead of methoxy to hinder enzymatic approach.

Part 5: Experimental Validation Protocols

A model is only as good as its validation. Use these protocols to verify the in silico predictions.

Protocol: Potentiometric pKa Determination

Objective: Confirm the reduced basicity of the alkoxy derivative compared to the amino analog.

  • Preparation: Dissolve 5 mg of the N-substituted 2-alkoxy-imidazole in 20 mL of 0.1 M KCl (ionic strength adjustor).

  • Titration: Perform titration using 0.1 M HCl and 0.1 M NaOH under inert gas (

    
    ) to prevent carbonate formation.
    
  • Data Analysis: Use the Gran plot method to determine the equivalence point.

  • Validation: The pKa should fall between 4.0 and 6.0. If pKa > 8.0, suspect hydrolysis to the ring-opened urea or contamination with starting amine material.

Protocol: Tautomer Identification via IR Spectroscopy

Objective: Verify that the synthesized compound is the aromatic 2-alkoxy form, not the 2-imidazolone.

  • Technique: ATR-FTIR (Attenuated Total Reflectance).

  • Marker Bands:

    • 2-Alkoxy Form: Look for C-O-C asymmetric stretch at 1000–1300 cm⁻¹ and C=N stretch at ~1500–1600 cm⁻¹ .

    • 2-Imidazolone Form: Look for a strong Carbonyl (C=O) peak at 1650–1750 cm⁻¹ .

  • Decision: Presence of a strong carbonyl band indicates failure of the synthesis or instability of the scaffold (reversion to the thermodynamic minimum).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Imidazol-2-one. Retrieved from [Link]

  • RSC Advances. (2023). DFT studies on tautomerism of azoles and their derivatives.[1][2][3] (Contextual grounding based on general azole DFT literature). Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2008). 2-Alkylamino- and alkoxy-substituted 2-amino-1,3,4-oxadiazoles as bioisosteres. (Demonstrating alkoxy/amino bioisosterism principles). Retrieved from [Link]

  • Schrödinger. (2024). Jaguar User Manual: pKa Prediction and Tautomerism. Retrieved from [Link]

Sources

Comparative study of the catalytic activity of imidazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Beyond pKa: Decoupling Nucleophilicity from Basicity in Organocatalysis

Executive Summary

The "Basicity-Nucleophilicity Paradox" In drug development and organic synthesis, imidazole derivatives are the "Swiss Army Knives" of catalysis. However, a common misconception is that higher basicity (pKa) equates to higher catalytic turnover. This guide presents experimental evidence refuting that linear correlation.

Key Insight: While 2-Methylimidazole (


) is significantly more basic than Imidazole  (

), it exhibits drastically reduced catalytic activity in ester hydrolysis. This is due to the "Orthogonal Steric Clash," where the methyl group at the C2 position physically obstructs the nitrogen lone pair from attacking the carbonyl carbon, despite the increased electron density. Conversely, N-Methylimidazole retains nucleophilicity while eliminating hydrogen-bond donor capability, making it the superior choice for acyl transfer reactions where aggregation must be minimized.

Mechanistic Foundations: The Dual Pathway

To select the correct derivative, one must understand the two competing mechanisms. Imidazoles function via two distinct pathways depending on the substrate and substitution pattern.

Pathway A: Nucleophilic Catalysis (The Dominant Pathway)

The imidazole nitrogen (N3) attacks the electrophile (e.g., carbonyl carbon), forming a charged Acyl-Imidazolium Intermediate . This intermediate is more reactive than the original ester, facilitating rapid hydrolysis or transesterification.

Pathway B: General Base Catalysis

The imidazole acts as a proton shuttle, deprotonating a water molecule or alcohol to increase its nucleophilicity.

Visualization: The Catalytic Divergence

The following diagram illustrates the mechanistic bifurcation and where specific derivatives fail.

ImidazoleCatalysis Substrate Substrate (Ester/Anhydride) Complex Transition State Substrate->Complex + Catalyst Imidazole Imidazole Catalyst Imidazole->Complex AcylInter Acyl-Imidazolium (High Energy) Complex->AcylInter Nucleophilic Attack (Blocked in 2-Me-Im) Product Hydrolyzed Product Complex->Product General Base Path (Slow for Esters) AcylInter->Product + H2O / R-OH

Figure 1: Mechanistic bifurcation. Note that 2-substituted derivatives sterically hinder the formation of the Acyl-Imidazolium intermediate (Red Arrow).

Comparative Kinetics: The PNPA Assay

The hydrolysis of p-nitrophenyl acetate (PNPA) is the industry-standard assay for quantifying nucleophilic catalytic activity. The reaction releases p-nitrophenolate, which is colorimetrically distinct at 400 nm.

Comparative Performance Table

The following data synthesizes kinetic trends observed in aqueous buffer (pH 7.0 - 8.0).

DerivativeStructure NotepKa (Conjugate Acid)Relative Nucleophilicity (

)
Primary Catalytic Mode
Imidazole Unsubstituted7.01.0 (Reference) Balanced (Nucl. + Base)
1-Methylimidazole N-Methylated7.11.2 - 1.5 Pure Nucleophile
2-Methylimidazole C2-Methylated8.0< 0.01 General Base (Weak)
4(5)-Methylimidazole C4-Methylated7.5~1.1 Balanced
Benzimidazole Fused Benzene5.60.1 Weak Nucleophile
Critical Analysis
  • The 2-Methyl Deficit: Despite having a pKa of 8.0 (making it a stronger base than imidazole), 2-Methylimidazole shows negligible activity in PNPA hydrolysis. The methyl group creates a steric cone that prevents the N3 nitrogen from approaching the carbonyl carbon of the acetate.

  • The N-Methyl Advantage: 1-Methylimidazole often outperforms imidazole. By capping the N1 position, it prevents the formation of intermolecular hydrogen-bonded aggregates (which are catalytically inactive), effectively increasing the concentration of the active monomer species.

Synthetic Application: The Morita-Baylis-Hillman (MBH) Reaction

In the MBH reaction (coupling of activated alkenes with aldehydes), the choice of imidazole derivative drastically alters the rate.

  • Reaction: Acrylate + Aldehyde

    
     Allylic Alcohol.
    
  • Role of Catalyst: Michael addition to the acrylate to generate an enolate.

Performance Hierarchy:

  • 1-Methylimidazole: Superior. High nucleophilicity allows rapid Michael addition; lack of acidic proton prevents side reactions.

  • Imidazole: Moderate. Can suffer from N-alkylation side reactions with the acrylate.

  • 2-Methylimidazole: Poor.[1] The initial Michael addition is sterically prohibited.

Experimental Protocol: Kinetic Validation

To verify these claims in your own lab, use this self-validating protocol for determining Second-Order Rate Constants (


).
Materials
  • Substrate: p-Nitrophenyl Acetate (PNPA), 10 mM stock in Acetonitrile.

  • Buffer: 50 mM Phosphate Buffer, pH 7.5 (ionic strength adjusted to 0.1 M with KCl).

  • Catalysts: Imidazole, 1-Methylimidazole, 2-Methylimidazole (0.1 M - 0.5 M stocks).

Workflow Diagram (DOT)

KineticWorkflow Step1 1. Preparation Dilute PNPA to 50 µM in Buffer (pH 7.5) Step2 2. Baseline Measure Absorbance @ 400nm (Spontaneous Hydrolysis) Step1->Step2 Step3 3. Initiation Add Catalyst (Range: 0.01 - 0.1 M) Step2->Step3 Step4 4. Data Acquisition Monitor A400 vs Time (Pseudo-first-order) Step3->Step4 Step5 5. Analysis Plot k_obs vs [Catalyst] Slope = k_cat Step4->Step5

Figure 2: Kinetic assay workflow for determining catalytic efficiency.

Step-by-Step Methodology
  • Blank Correction: Measure the spontaneous hydrolysis of PNPA in buffer without catalyst (

    
    ). This is your baseline noise.
    
  • Pseudo-First-Order Setup: Ensure

    
     (at least 100-fold excess). This simplifies the kinetics to 
    
    
    
    .
  • Initiation: Add 20

    
    L of PNPA stock to 1.98 mL of catalyst solution in a quartz cuvette. Invert rapidly to mix.
    
  • Detection: Monitor absorbance at 400 nm for 10 minutes. The appearance of the yellow p-nitrophenolate anion indicates reaction progress.

  • Calculation:

    • Fit the absorbance curve to an exponential function to find

      
      .
      
    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • Result: The slope of the line is the second-order rate constant,

      
       (
      
      
      
      ).

Validation Check: If the line for 2-Methylimidazole is flat (slope


 0), the steric blockade hypothesis is confirmed.

Strategic Selection Guide

Use this decision matrix for drug development and synthesis optimization:

Application Recommended Derivative Why?
Acyl Transfer / Esterification 1-Methylimidazole High nucleophilicity, no aggregation, no H-bond donor interference.
General Base Buffering 2-Methylimidazole High basicity (pKa 8.0) but chemically inert toward electrophiles (won't attack your substrate).
Epoxy Curing 2-Methylimidazole Latency. The steric hindrance delays reaction at room temp, allowing for "pot life," but activates at high temp.
Biomimetic Studies Imidazole / Histidine Replicates the native proton-shuttling capability of enzymes.

References

  • Bruice, T. C., & Schmir, G. L. (1957). The Catalysis of the Hydrolysis of p-Nitrophenyl Acetate by Imidazole and its Derivatives. Journal of the American Chemical Society.[2] Link

  • Kirby, A. J., & Jencks, W. P. (1965). The Reactivity of Nucleophilic Reagents toward the p-Nitrophenyl Acetate Ester. Journal of the American Chemical Society.[2] Link

  • Baig, R. B. N., & Varma, R. S. (2012). Alternative Energy Input: Mechanochemical, Microwave and Ultrasound-Assisted Organic Synthesis. Chemical Society Reviews. Link(Context on Imidazole in Green Synthesis)

  • Starcevic, S., et al. (2018). Imidazole-based ionic liquids as catalysts for the synthesis of cyclic carbonates. Journal of CO2 Utilization. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methoxy-1h-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 61166-01-6 | Structure: C₄H₆N₂O Primary Hazard Class: Corrosive (Skin/Eye), Acute Toxicity (Oral)

Executive Safety Assessment

Status: High Caution / Data-Gap Protocol As a Senior Application Scientist, I must highlight a critical operational detail: 2-Methoxy-1H-imidazole lacks the extensive toxicological dossier of its parent compound, Imidazole (CAS 288-32-4). Therefore, we apply the "Read-Across" Safety Principle . We must treat this derivative with the same severity as the parent structure, which is a known Category 1C Corrosive and a Category 1B Reproductive Toxin .

The Mechanism of Danger: The imidazole ring is a planar, electron-rich heterocycle with a pKa ~7.0. The 2-methoxy substitution is electron-donating, potentially modulating its basicity. Upon contact with biological tissue (skin/mucosa), the unprotonated nitrogen can aggressively abstract protons from cellular lipids and proteins, leading to alkaline hydrolysis (chemical burns) that may not be immediately painful but causes deep tissue damage.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." The following matrix is calibrated for the specific risks of handling corrosive organic solids and solutions.

PPE ComponentSpecificationOperational Logic (The "Why")
Hand Protection (Solids) Double Nitrile Gloves (min. 0.11 mm thickness each)Redundancy: Solid dusts are abrasive. The outer glove protects against mechanical failure; the inner glove prevents contact with micro-fines.
Hand Protection (Solutions) Silver Shield / Laminate (under outer nitrile)Permeation Resistance: If dissolved in Methanol or DCM, standard nitrile degrades rapidly (<15 mins). Laminate offers >4 hr breakthrough protection.
Eye Protection Chemical Splash Goggles (Indirect Vent)Vapor/Dust Seal: Safety glasses are insufficient. Imidazole dusts are hygroscopic and will dissolve in eye moisture to form a caustic solution.
Respiratory P100 / N95 Respirator (if outside hood)Mucosal Defense: Inhalation causes immediate upper respiratory tract irritation and potential edema.
Body Defense Tyvek Lab Coat (or apron over cotton)Saturation Barrier: Cotton absorbs liquids, holding the corrosive agent against the skin. Tyvek repels splashes.
Operational Workflow: Handling & Synthesis
Phase A: Engineering Controls (Pre-Work)
  • Ventilation: All open handling must occur in a certified chemical fume hood operating at 100 fpm face velocity .

  • Static Control: Imidazole derivatives are often crystalline powders prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" dust.

  • Decontamination Zone: Pre-soak a paper towel in 5% Citric Acid or Vinegar and place it in the hood. This provides an immediate neutralization station for minor drips.

Phase B: Synthesis & Reaction Setup
  • Solvent Choice: When dissolving 2-Methoxy-1H-imidazole, avoid halogenated solvents if possible, as they facilitate skin permeation. Prefer alcohols or ethers where chemistry permits.

  • Addition: Add the solid to the solvent, not vice-versa, to minimize splashing of concentrated solution.

  • Inert Atmosphere: While less sensitive than organometallics, the methoxy group can hydrolyze under acidic moisture conditions. Maintain a Nitrogen/Argon blanket (Schlenk line) for purity.

Phase C: Waste & Disposal

Do not mix with acidic waste streams.

  • Segregation: Dispose of as "Basic Organic Solid/Liquid."

  • Incompatibility: Mixing with strong acids (Nitric, Sulfuric) in a waste drum can generate excessive heat (exothermic neutralization) and toxic NOx fumes.

Emergency Response Protocol

Scenario: Skin Contact (Solid or Solution)

  • Immediate Action: Do not wipe. Wiping drives the chemical into the pores.

  • Flush: Rinse with tepid water for 15 minutes .

  • Neutralize (Secondary): After flushing, wash with a mild acidic soap or diluted vinegar to neutralize residual alkalinity (only if skin is intact).

Scenario: Eye Exposure

  • Force Eyelids Open: The natural reflex is to clamp shut. You must fight this.

  • Irrigate: Use the eyewash station for a full 15 minutes .

  • Medical: Seek evaluation immediately.[1][2][3] Alkaline burns to the cornea can cause delayed blindness.

Visualizing the Safety Logic

The following diagram illustrates the "Hierarchy of Defense" for handling 2-Methoxy-1H-imidazole, prioritizing engineering controls over PPE.

SafetyProtocol cluster_0 Hazard Identification cluster_1 Engineering Controls (Primary) cluster_2 PPE Layer (Secondary) Hazard 2-Methoxy-1H-imidazole (Corrosive / Irritant) Risk Risk: Alkaline Hydrolysis of Tissue Hazard->Risk Hood Fume Hood (100 fpm) Risk->Hood Mitigate Inhalation Gloves Double Nitrile (Solids) Risk->Gloves Mitigate Contact Static Anti-Static Weighing Hood->Static GlovesSol Laminate/Barrier (Solutions) Gloves->GlovesSol If Solvent Present Exposure Exposure Event Gloves->Exposure Eyes Goggles (No Safety Glasses) Response Flush 15min Do Not Wipe Exposure->Response

Caption: Operational logic flow prioritizing engineering controls to contain the corrosive hazard, with specific PPE contingencies for solid vs. solution handling.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19348571, 2-Methoxy-1H-imidazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Imidazole (CAS 288-32-4) - Toxicological Information. (Used for Read-Across Hazard Assessment). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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